Benzyl 3-Oxocyclobutanecarboxylate
Description
Properties
IUPAC Name |
benzyl 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPYIKNRCXNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578694 | |
| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198995-91-4 | |
| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzyl 3-Oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzyl 3-Oxocyclobutanecarboxylate, a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals.[1] The synthesis is presented in two main stages: the preparation of the key intermediate, 3-oxocyclobutanecarboxylic acid, followed by its esterification to yield the final product. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to elucidate the synthesis process.
Part 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
A common and well-documented route to 3-oxocyclobutanecarboxylic acid involves a multi-step synthesis starting from readily available reagents. This pathway proceeds through the formation of 3-benzylidene cyclobutylcarboxylic acid, followed by ozonolysis to yield the desired 3-oxocyclobutanecarboxylic acid.[2]
Logical Flow of Synthesis Pathway for 3-Oxocyclobutanecarboxylic Acid
Caption: Synthesis pathway for 3-Oxocyclobutanecarboxylic Acid.
Experimental Protocols for 3-Oxocyclobutanecarboxylic Acid Synthesis
Step 1-4: Preparation of 3-Benzal Cyclobutanecarbonitrile (V)
The initial steps involve the synthesis of intermediate compounds leading to 3-benzal cyclobutanecarbonitrile (V). These steps are outlined in patent CN103467270A and involve the reaction of methyl triphenylphosphine iodide with a cyclobutanone precursor, followed by subsequent functional group transformations.[2]
Step 5: Synthesis of 3-Benzal Cyclobutylcarboxylic Acid (VI)
-
Reaction: A mixture of 3-benzylidene cyclobutyronitrile (V) (16g, 0.085mol) and sodium hydroxide (NaOH) (17g, 0.425mol) is prepared in a 70% aqueous ethanol solution (300mL).
-
Conditions: The mixture is stirred at 90°C for 6 hours.
-
Work-up: After the reaction, the ethanol is removed by concentration. The remaining aqueous solution is cooled to room temperature and the pH is adjusted to 5. The product is extracted three times with ethyl acetate (200mL each). The combined organic phases are dried over anhydrous magnesium sulfate and then concentrated.
-
Yield: This procedure yields approximately 15.5g of 3-benzylidene cyclobutyl carboxylic acid (VI), which corresponds to a yield of 87%.[2]
Quantitative Data for Step 5
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| 3-Benzylidene Cyclobutyronitrile (V) | 169.23 | 16 | 0.095 | - |
| Sodium Hydroxide (NaOH) | 40.00 | 17 | 0.425 | - |
| 3-Benzylidene Cyclobutyl Carboxylic Acid (VI) | 188.22 | 15.5 | 0.082 | 87 |
Step 6: Synthesis of 3-Oxocyclobutanecarboxylic Acid (VIII) via Ozonolysis
-
Reaction Setup: 3-benzylidene cyclobutyl carboxylic acid (VI) (106g, 0.56mol) is dissolved in dichloromethane (2L). The solution is cooled to -60°C using a dry ice/acetone bath.
-
Ozonolysis: Ozone is passed through the solution at a rate of 0.5 L/min until the solution turns blue, indicating the completion of the reaction.
-
Work-up: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified to obtain the final white solid of 3-oxocyclobutanecarboxylic acid.
-
Yield: The yield for this step is reported to be around 72-78%.[2]
Quantitative Data for Step 6
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| 3-Benzylidene Cyclobutyl Carboxylic Acid (VI) | 188.22 | 106 | 0.56 | - |
| 3-Oxocyclobutanecarboxylic Acid (VIII) | 114.10 | - | - | 72-78 |
Part 2: Benzylation of 3-Oxocyclobutanecarboxylic Acid
The final step in the synthesis is the esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol or a benzyl halide. A reliable method for this transformation is the reaction of the carboxylic acid with benzyl bromide in the presence of a base.
Logical Flow of Benzylation
Caption: Benzylation of 3-Oxocyclobutanecarboxylic Acid.
Experimental Protocol for Benzylation
This protocol is adapted from a general procedure for the synthesis of benzyl esters of α,β-unsaturated carboxylic acids, which is applicable to 3-oxocyclobutanecarboxylic acid.
-
Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (10 mmol) and benzyl bromide (11 mmol) in a 1:1 mixture of DMF/1,4-dioxane (30 mL), sodium bicarbonate (10 mmol) is added at room temperature.
-
Reaction Conditions: The reaction mixture is heated and stirred at 90°C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium chloride solution and water. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated under reduced pressure, and the crude product can be purified by recrystallization from an appropriate solvent to yield the pure this compound.
Quantitative Data for Benzylation
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 3-Oxocyclobutanecarboxylic Acid | 114.10 | 10 | 1.0 |
| Benzyl Bromide | 171.04 | 11 | 1.1 |
| Sodium Bicarbonate (NaHCO3) | 84.01 | 10 | 1.0 |
| This compound | 204.22 | - | - |
Note: Yields for this specific reaction are not explicitly reported in the searched literature but are generally high for this type of reaction.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
Benzyl 3-Oxocyclobutanecarboxylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of Benzyl 3-Oxocyclobutanecarboxylate, a key intermediate in organic synthesis and drug discovery.
Chemical Properties and Structure
This compound is a versatile building block incorporating a strained cyclobutanone ring and a benzyl ester functionality. These features make it a valuable precursor for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutics.
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | Benzyl 3-oxocyclobutane-1-carboxylate |
| CAS Number | 198995-91-4[1][2] |
| Molecular Formula | C₁₂H₁₂O₃[1] |
| SMILES | O=C(OCC1=CC=CC=C1)C2CC(=O)C2 |
| InChIKey | OPGPYIKNRCXNQY-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 324.9 ± 35.0 °C (Predicted) | [1][4] |
| Density | 1.231 g/cm³ | [1] |
| Solubility | Soluble in ethanol, ether, and ester solvents; slightly soluble in water.[3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 3-Oxocyclobutanecarboxylic acid with benzyl alcohol. Several methods can be employed for this transformation, with a common and efficient approach being the use of coupling agents.
Synthesis Workflow
References
An In-depth Technical Guide to Benzyl 3-oxocyclobutanecarboxylate (CAS 198995-91-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-oxocyclobutanecarboxylate, identified by CAS number 198995-91-4, is a chemical compound that holds significance as a versatile intermediate in organic synthesis. Its strained cyclobutane ring and the presence of both a ketone and a benzyl ester functional group make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known characterization data, potential applications in drug discovery based on related structures, and detailed synthetic methodologies. While specific biological data for this compound is limited in publicly accessible literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | White crystalline powder or pale yellow to brown liquid | [2] |
| Boiling Point (Predicted) | 324.9 ± 35.0 °C | [3] |
| Density (Predicted) | 1.231 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [4] |
| Number of H-bond Acceptors | 3 | [4] |
| Number of H-bond Donors | 0 | [4] |
| Number of Rotatable Bonds | 4 | [4] |
Synthetic Protocol: Benzylation of 3-Oxocyclobutanecarboxylic Acid
A common and effective method for the synthesis of this compound is the benzylation of 3-oxocyclobutanecarboxylic acid. The following protocol is a representative procedure based on established chemical principles.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Workflow for Synthesis and Purification:
Synthesis and Purification Workflow
Potential Biological Significance and Applications in Drug Discovery
The parent compound, 3-oxocyclobutanecarboxylic acid, is a crucial intermediate in the synthesis of a variety of pharmaceuticals, including inhibitors of Janus kinase (JAK), cholesteryl ester transfer protein (CETP), and thrombin.[5][6][7] This highlights the potential of its derivatives, such as this compound, to serve as starting materials for the development of novel therapeutics.
Potential Signaling Pathway Involvement (Hypothetical):
Given the known targets of drugs derived from 3-oxocyclobutanecarboxylic acid, it is plausible that novel compounds synthesized from this compound could modulate key signaling pathways involved in inflammation, immune response, and cancer. A hypothetical screening cascade for a novel compound derived from this intermediate is depicted below.
Hypothetical Drug Discovery Workflow
This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. While direct biological characterization is limited, its structural relationship to key pharmaceutical building blocks suggests that it is a promising starting point for the development of novel therapeutic agents. The synthetic protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound and to stimulate further investigation into its potential applications.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. echemi.com [echemi.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 7. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the NMR Spectral Analysis of Benzyl 3-Oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for Benzyl 3-Oxocyclobutanecarboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages established NMR principles and spectral data from analogous structures to present a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering insights into the structural characterization of this and similar molecules.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of structurally similar compounds, including benzyl esters and cyclobutanone derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Multiplet | 5H | Ar-H |
| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |
| ~3.40 | Multiplet | 1H | CH -COO- |
| ~3.20 | Multiplet | 4H | -CH₂ -CO-CH₂ - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (Ar-H): The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet around 7.35 ppm. The exact chemical shifts and coupling patterns will depend on the specific magnetic environments of the ortho, meta, and para protons.
-
Benzylic Protons (-O-CH₂-Ph): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a sharp singlet at approximately 5.15 ppm. Their proximity to the electron-withdrawing ester oxygen and the aromatic ring results in a downfield shift.
-
Methine Proton (CH-COO-): The proton on the carbon bearing the carboxylate group is anticipated to resonate as a multiplet around 3.40 ppm. This proton will be coupled to the adjacent methylene protons on the cyclobutane ring, leading to a complex splitting pattern.
-
Cyclobutane Methylene Protons (-CH₂-CO-CH₂-): The four protons on the two methylene groups of the cyclobutanone ring are expected to appear as a complex multiplet around 3.20 ppm. These protons are diastereotopic and will exhibit complex spin-spin coupling with each other and with the methine proton.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound is detailed in Table 2. The chemical shifts (δ) are referenced to the solvent peak.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~205.0 | C =O (ketone) |
| ~172.0 | C =O (ester) |
| ~135.5 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.2 | Ar-C H |
| ~128.0 | Ar-C H |
| ~66.5 | -O-C H₂-Ph |
| ~45.0 | -C H₂-CO-C H₂- |
| ~35.0 | C H-COO- |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbonyl will appear significantly downfield, around 205.0 ppm, while the ester carbonyl will be found at a slightly more shielded position, around 172.0 ppm.
-
Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will produce signals in the aromatic region (125-136 ppm). The quaternary carbon attached to the benzylic group will be a weak signal around 135.5 ppm, while the protonated aromatic carbons will appear around 128.0-128.5 ppm.
-
Benzylic Carbon (-O-CH₂-Ph): The carbon of the benzylic methylene group is expected to resonate at approximately 66.5 ppm.
-
Cyclobutane Carbons: The methylene carbons of the cyclobutanone ring are predicted to appear around 45.0 ppm. The methine carbon attached to the ester group will be located at approximately 35.0 ppm.
Experimental Protocol for NMR Analysis
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of CDCl₃ containing 0.03% v/v TMS as an internal standard.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and resolution.
-
¹H NMR Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 220-240 ppm (centered around 110 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR or the residual solvent peak of CDCl₃ to 77.16 ppm for ¹³C NMR.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Visualization of the NMR Spectral Analysis Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow for the NMR spectral analysis of an organic compound like this compound.
Infrared Spectroscopy of Benzyl 3-Oxocyclobutanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of Benzyl 3-Oxocyclobutanecarboxylate. The document details the characteristic vibrational frequencies, a comprehensive experimental protocol for obtaining the IR spectrum, and a workflow for spectral acquisition and analysis. This guide is intended to assist researchers and professionals in the accurate identification and characterization of this compound, which is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Core Concepts in the Infrared Spectrum
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the cyclobutanone ring, the benzyl ester, and the aromatic ring. The strain of the four-membered ring and the electronic effects of the ester and benzyl groups significantly influence the positions of the key absorption bands.
The most prominent features in the spectrum are the carbonyl (C=O) stretching vibrations of the ketone and the ester. The cyclobutanone carbonyl stretch is expected at a higher frequency (around 1780-1800 cm⁻¹) compared to a typical acyclic ketone due to ring strain. The ester carbonyl stretch appears in its characteristic region (around 1735-1750 cm⁻¹).
The spectrum will also display absorptions corresponding to the C-O stretching of the ester group, the C-H stretching and bending of the aliphatic cyclobutane ring and the benzylic methylene group, and the characteristic absorptions of the aromatic ring.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound based on established group frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring (Ar-H) |
| ~3000 - 2850 | Medium | C-H Stretch (asymmetric and symmetric) | Aliphatic (CH₂, CH) |
| ~1790 | Strong | C=O Stretch | Cyclobutanone |
| ~1740 | Strong | C=O Stretch | Ester |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1410 | Medium | CH₂ Scissoring | Cyclobutane/Benzylic CH₂ |
| ~1250 - 1150 | Strong | C-O Stretch (asymmetric) | Ester |
| ~1150 - 1000 | Strong | C-O Stretch (symmetric) | Ester |
| ~750, ~700 | Strong | C-H Out-of-plane Bend | Monosubstituted Aromatic |
Experimental Protocol for Infrared Spectroscopy
This section outlines a detailed methodology for acquiring the Fourier-Transform Infrared (FTIR) spectrum of this compound.
1. Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal, or alternatively, materials for preparing a thin film or a potassium bromide (KBr) pellet.
2. Sample Preparation:
This compound is typically a liquid at room temperature. The following methods are suitable for analysis:
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.
-
Acquire the sample spectrum.
-
-
Thin Film (Salt Plates):
-
Use clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Place a small drop of the liquid sample on one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
-
Acquire the spectrum. After analysis, clean the plates thoroughly with a suitable dry solvent.
-
3. Data Acquisition:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel function is commonly used.
4. Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Perform baseline correction if necessary to ensure the baseline is flat.
-
Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental and analytical processes.
Caption: Experimental workflow for obtaining and analyzing the IR spectrum.
Caption: Relationship between molecular structure and IR spectral features.
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Benzyl 3-Oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies for analyzing Benzyl 3-Oxocyclobutanecarboxylate using mass spectrometry. We delve into the predicted fragmentation pathways of this molecule, supported by established principles of mass spectrometry and data from related chemical structures. This document provides detailed experimental protocols and presents data in a clear, comparative format to aid researchers in their analytical endeavors.
Predicted Mass Spectrometry Fragmentation of this compound
Upon ionization, typically through electron impact (EI), the molecule will form a molecular ion ([M]•+). The fragmentation of this molecular ion is expected to proceed through several competing pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is expected to be a prominent peak in the mass spectrum, arising from the cleavage of the benzyl-oxygen bond.
-
Cyclobutane Ring Opening: Cyclobutane derivatives are known to undergo ring opening upon electron impact.[1] This can be followed by the loss of small neutral molecules such as ethene (C₂H₄).
-
Cleavage Alpha to the Carbonyl Group: As a ketone, fragmentation is expected to occur at the bonds adjacent to the carbonyl group.[2][3] This can lead to the loss of carbon monoxide (CO) or other fragments.
-
McLafferty Rearrangement: The presence of a γ-hydrogen relative to the keto group allows for the possibility of a McLafferty rearrangement, a common fragmentation pathway for ketones and esters.[4]
-
Ester-related Fragmentations: General fragmentation patterns for esters include the loss of the alkoxy group (-OR) or rearrangements.[2]
The interplay of these pathways will dictate the final appearance of the mass spectrum. The relative abundance of the different fragment ions will depend on the ionization energy and the specific mass spectrometry technique employed.
Tabulated Quantitative Data
Due to the absence of specific experimental mass spectra for this compound in the public domain, the following table presents a predicted set of major fragment ions and their corresponding m/z values. These predictions are based on the fragmentation patterns of structurally related compounds, including benzyl esters, cyclobutane derivatives, and β-keto esters.[1][4][5]
| Predicted Fragment Ion | m/z (Predicted) | Proposed Origin |
| [C₁₂H₁₂O₃]•+ (Molecular Ion) | 204 | Parent Molecule |
| [C₇H₇]⁺ (Tropylium Ion) | 91 | Cleavage of the benzyl group |
| [M - C₇H₇]⁺ | 113 | Loss of the benzyl group |
| [M - CO]•+ | 176 | Loss of carbon monoxide from the cyclobutanone ring |
| [M - C₂H₄]•+ | 176 | Ring opening followed by loss of ethene |
| [C₈H₈O]•+ | 120 | Rearrangement and fragmentation |
| [C₅H₅O]⁺ | 81 | Fragmentation of the cyclobutanecarboxylate moiety |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.[6]
3.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard.
-
Dissolution: Dissolve the standard in 10 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve the desired concentration range for calibration and analysis.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution is injected in split or splitless mode, depending on the concentration.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways and the logical workflow for the analysis of this compound.
Caption: Predicted Fragmentation Pathways of this compound.
Caption: Experimental Workflow for GC-MS Analysis.
References
- 1. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-mass spectrometry of C1-C20 fatty acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Formation of Benzyl 3-Oxocyclobutanecarboxylate
For Immediate Release
This technical guide provides an in-depth analysis of the synthesis of Benzyl 3-Oxocyclobutanecarboxylate, a pivotal intermediate in the development of novel therapeutics.[1][2][3] The document outlines two primary synthetic pathways for its precursor, 3-oxocyclobutanecarboxylic acid, and details the subsequent esterification to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of pharmacologically active molecules. Its rigid cyclobutane core and reactive keto-ester functionalities make it an attractive scaffold for the design of enzyme inhibitors and other targeted therapies. This guide will explore the prevalent mechanisms and experimental protocols for its formation, providing a comprehensive resource for its efficient synthesis.
Synthetic Pathways to 3-Oxocyclobutanecarboxylic Acid
The formation of the crucial precursor, 3-oxocyclobutanecarboxylic acid, can be achieved through several synthetic routes. Two prominent and well-documented methods are detailed below.
Route 1: Synthesis from Diisopropyl Malonate and 2,2-Dimethoxy-1,3-dibromopropane
This pathway involves the formation of the cyclobutane ring via a nucleophilic substitution reaction, followed by hydrolysis and decarboxylation.[4][5]
Experimental Protocol:
A detailed experimental protocol for this route is summarized in the table below.[4][5]
| Step | Reactants | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Potassium tert-butoxide, N,N-Dimethylformamide (DMF) | -5°C to 140°C, 4 days | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | Not explicitly stated |
| 2 | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | Concentrated hydrochloric acid, Water | 75-80°C for 30h, then 102-106°C for 120h | 3-Oxocyclobutanecarboxylic acid | ~40-45 (from product A) |
Reaction Mechanism:
The logical flow of this synthetic route is illustrated in the following diagram.
Route 2: Synthesis from Acetone, Bromine, and Malononitrile
This alternative route provides a three-step synthesis to 3-oxocyclobutanecarboxylic acid with a high overall yield.[6][7]
Experimental Protocol:
The experimental details for this synthetic pathway are outlined below.[7]
| Step | Reactants | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | Acetone, Bromine | Ethanol | Room temperature, 10-16h | 1,3-Dibromoacetone | Not explicitly stated |
| 2 | 1,3-Dibromoacetone, Malononitrile | Sodium iodide, Tetrabutylammonium bromide (TBAB), DMF | Not explicitly stated | 3,3-Dicyanocyclobutanone | Not explicitly stated |
| 3 | 3,3-Dicyanocyclobutanone | 6M Hydrochloric acid | Reflux, 24h | 3-Oxocyclobutanecarboxylic acid | 92 |
Reaction Mechanism:
The sequence of reactions for this synthesis is depicted in the following workflow.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Starting materials for 3-oxocyclobutanecarboxylic acid synthesis
Synthesis of 3-Oxocyclobutanecarboxylic Acid: A Technical Guide
Introduction
3-Oxocyclobutanecarboxylic acid is a pivotal intermediate in the pharmaceutical and chemical industries, serving as a versatile building block for a range of active pharmaceutical ingredients (APIs), including treatments for cancer and autoimmune diseases.[1][2] Its unique four-membered ring structure, containing both a ketone and a carboxylic acid, allows for diverse chemical modifications.[1] This guide provides an in-depth overview of the primary synthetic routes starting from various materials, detailing experimental protocols and comparative data for researchers and drug development professionals.
Route 1: From Malonate Esters and Dihaloalkanes
A prevalent and scalable method for synthesizing 3-oxocyclobutanecarboxylic acid involves the cyclization of a malonate ester with a dihaloalkane, followed by hydrolysis and decarboxylation. This route is advantageous due to the availability and relatively low cost of the starting materials.[2]
Logical Workflow: Malonate Ester Route
Caption: Synthesis via malonate ester cyclization and subsequent hydrolysis.
Experimental Protocol
Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (Intermediate A) [2][3]
-
To a flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.
-
Stir the mixture and cool to -5°C using an ice bath.
-
Slowly add a solution of diisopropyl malonate in DMF over 3 hours.
-
After the addition is complete, warm the mixture to 20°C and stir for 1 hour.
-
Add 2,2-dimethoxy-1,3-dibromopropane and heat the reaction mixture to 140°C for 4 days.[2][3]
-
After the reaction, distill off approximately half of the DMF.
-
Cool the mixture, add water, and extract four times with n-heptane.
-
Dry the combined organic phases and concentrate under reduced pressure to yield Intermediate A.[3]
Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid [2][3]
-
In a flask, combine Intermediate A (from Step 1), water, and concentrated hydrochloric acid.
-
Heat the mixture to 75-80°C and maintain for approximately 30-32 hours.[2][3]
-
Increase the temperature to 102-106°C and maintain for an additional 120 hours to ensure complete reaction.[2][3]
-
Distill off about two-thirds of the solvent.
-
Extract the remaining solution with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate, concentrate, and recrystallize from dichloromethane and n-heptane to obtain the final product.[3]
Quantitative Data Summary: Malonate Ester Route
| Starting Materials | Reagents & Solvents | Reaction Time | Temperature (°C) | Yield | Reference |
| Diisopropyl Malonate, 2,2-dimethoxy-1,3-dibromopropane | KOBu, DMF, Conc. HCl | ~152 hours | 75-106 | ~15-20% | [2][3] |
| Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl | 50 hours | Reflux | 70% | [4] |
| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 6N HCl | Weekend | 155-160 | >100% (crude) | [4] |
| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl | 60 hours | Reflux | 97% | [5] |
Route 2: From Acetone, Bromine, and Malononitrile
Another documented approach begins with more fundamental starting materials: acetone, bromine, and malononitrile. This multi-step synthesis involves the formation of a dicyano cyclobutanone intermediate, which is subsequently hydrolyzed to the target acid.[6]
Synthetic Pathway: Acetone/Malononitrile Route
Caption: Synthesis from acetone and malononitrile via a dicyano intermediate.
Experimental Protocol
Detailed protocols for the initial steps from acetone were not fully elucidated in the search results. The final hydrolysis step is described.
Final Step: Hydrolysis of 3,3-dicyano cyclobutanone [6]
-
Suspend 3,3-dicyano cyclobutanone (0.5 mol) in 420 mL of 6M aqueous hydrochloric acid.
-
Heat the suspension to reflux (80°C) for 24 hours.
-
After the reaction is complete, evaporate the mixture to dryness.
-
Add toluene (500 mL) and wash with water (100 mL).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to obtain the crude product.
-
Recrystallize from methyl tertiary butyl ether to yield pure 3-oxocyclobutanecarboxylic acid.
Quantitative Data Summary: Acetone/Malononitrile Route
| Intermediate | Reagents & Solvents | Reaction Time | Temperature (°C) | Yield | Reference |
| 3,3-dicyano cyclobutanone | 6M HCl (aq), Toluene | 24 hours | 80 (Reflux) | 92% | [6] |
Route 3: Ozonolysis of 3-Benzylidene Cyclobutylcarboxylic Acid
A less common but notable route involves the ozonolysis of an unsaturated precursor. This method can offer high yields in the final oxidative cleavage step, but the synthesis of the precursor itself involves multiple steps.[7]
Experimental Workflow: Ozonolysis Route
Caption: General workflow for the ozonolysis-based synthesis method.
Experimental Protocol
Final Step: Ozonolysis of 3-benzylidene cyclobutylcarboxylic acid [7]
-
Dissolve 3-benzylidene cyclobutylcarboxylic acid (0.1 mol) in 500 mL of dichloromethane in a flask suitable for ozonolysis.
-
Cool the solution to -78°C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (0.2 mol) and allow the mixture to warm to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution.
-
Dry the organic phase with anhydrous magnesium sulfate, concentrate, to yield the final product as a white solid.
Quantitative Data Summary: Ozonolysis Route
| Starting Material (Precursor) | Reagents & Solvents | Reaction Time | Temperature (°C) | Yield | Reference |
| 3-benzylidene cyclobutylcarboxylic acid | O₃, CH₂Cl₂, (CH₃)₂S | Not specified | -78 | 72-78% | [7] |
Summary and Comparison
The choice of synthetic route for 3-oxocyclobutanecarboxylic acid depends on factors such as scale, cost of starting materials, and available equipment.
-
The Malonate Ester Route is well-documented for large-scale production, though it involves long reaction times at high temperatures.[2][3][8] Variations in the hydrolysis/decarboxylation step show significant differences in yield and reaction time, with the use of 20% HCl providing a high yield (97%) in 60 hours.[5]
-
The Acetone/Malononitrile Route offers a very high-yield final step (92%) under milder conditions, making it an attractive option if the dicyano intermediate is readily accessible.[6]
-
The Ozonolysis Route provides a good yield in its final oxidative cleavage step but requires the synthesis of a complex precursor and specialized equipment (an ozone generator).[7]
For industrial applications, optimizing the malonate ester route, perhaps through continuous flow processes as suggested by recent innovations, appears to be the most established path.[8] For laboratory-scale synthesis where yield is paramount, the hydrolysis of 3,3-dicyano cyclobutanone is highly effective.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 7. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]
Physical properties of Benzyl 3-Oxocyclobutanecarboxylate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physical properties of Benzyl 3-Oxocyclobutanecarboxylate, a versatile intermediate in organic synthesis. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.
Core Physical Properties
The physical characteristics of a compound are critical for its application in synthesis and formulation. Below are the reported boiling point and density for this compound.
| Physical Property | Value | Notes |
| Boiling Point | 324.9 ± 35.0 °C | Predicted |
| Density | 1.231 g/cm³ | - |
Experimental Protocols
While specific experimental determinations for this compound are not publicly detailed, the following standard laboratory protocols are suitable for the determination of its boiling point and density.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and effective technique for determining the boiling point of a small quantity of a liquid organic compound.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in a Thiele tube or an oil bath.
-
The bath is heated gently and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles is observed.
Determination of Density (Pycnometer Method)
A pycnometer, a flask with a specific volume, is used for the precise measurement of a liquid's density.
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.
Caption: Workflow for Determining Physical Properties.
Solubility Profile of Benzyl 3-Oxocyclobutanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound in a particular solvent is a critical physical property that influences its application in chemical synthesis, purification, and formulation. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For Benzyl 3-Oxocyclobutanecarboxylate, a compound with both polar (ester, ketone) and nonpolar (benzyl group, cyclobutane ring) functionalities, its solubility is expected to vary across a range of organic solvents.
Qualitative Solubility Data
Based on a review of synthetic procedures utilizing this compound, a qualitative assessment of its solubility in several common organic solvents has been compiled. These solvents have been used in reactions involving the target compound, indicating at least partial solubility to facilitate chemical transformations.
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble |
| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble |
| Diethyl ether | (C₂H₅)₂O | Ether | Likely Soluble |
| Ethyl acetate | C₄H₈O₂ | Ester | Likely Soluble |
| Acetone | C₃H₆O | Ketone | Likely Soluble |
| Water | H₂O | Polar Protic | Limited to Insoluble |
Note: "Soluble" indicates that the compound is used as a reagent in the specified solvent in documented chemical reactions. "Likely Soluble" is inferred based on the solubility of structurally similar compounds. "Limited to Insoluble" is based on the general properties of organic esters.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is fully evaporated, reweigh the vial containing the solid residue. The difference in weight corresponds to the mass of the dissolved this compound.
-
Alternatively, for a more precise measurement, prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the saturated solution and the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute in the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the data obtained from the analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This technical guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is imperative that researchers perform the detailed experimental protocol outlined above. The provided qualitative data can serve as a useful starting point for solvent selection in various research and development applications.
The Cyclobutane Core: A Cornerstone in Modern Synthesis and Drug Discovery
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has transitioned from a synthetic curiosity to a pivotal structural element in modern organic chemistry and medicinal chemistry. Its inherent ring strain, once viewed as a liability, is now harnessed to drive unique chemical transformations and to impart desirable conformational rigidity in bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of cyclobutane derivatives, with a focus on their application in drug development.
A Historical Perspective: From Discovery to Synthetic Utility
The journey of cyclobutane chemistry began in the early 20th century, with the first synthesis of cyclobutane itself being a landmark achievement. However, it was the development of stereocontrolled synthetic methodologies in the latter half of the century that truly unlocked the potential of this strained ring system. The advent of photochemical and thermal [2+2] cycloaddition reactions provided the first reliable entries into the cyclobutane framework, paving the way for the synthesis of a diverse array of derivatives.
Key Synthetic Strategies for Constructing the Cyclobutane Ring
The construction of the cyclobutane core can be broadly categorized into three main strategies: cycloaddition reactions, ring expansion reactions, and miscellaneous cyclization methods.
[2+2] Cycloaddition Reactions
The most prevalent and versatile method for synthesizing cyclobutane derivatives is the [2+2] cycloaddition reaction, where two unsaturated components combine to form a four-membered ring. This can be achieved through either photochemical or thermal activation.
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high stereospecificity. These reactions typically involve the excitation of an alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion. Enones are common substrates in these reactions, and both intramolecular and intermolecular variants are widely used.
Table 1: Quantitative Data for Representative Photochemical [2+2] Cycloaddition Reactions
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| 1 | 2-Cyclohexenone, Ethylene | Acetone, hv | Bicyclo[4.2.0]octan-2-one | >90 | - | - | [1] |
| 2 | Chiral enone, Ethylene | hv | Chiral tricyclic cyclobutane | - | 92% de | - | [1] |
| 3 | Fused enone, Allene | hv | Methylene-cyclobutane | 96 | 100% de | - | [2] |
| 4 | Isoquinolone, Alkene | Chiral H-bonding template, hv | Tricyclic cyclobutane | 86-98 | >95:5 | - | [3] |
| 5 | Acyclic Enones | Ru(bipy)₃²⁺, visible light | Tetrasubstituted cyclobutane | 84 | >20:1 | - | [4] |
Ketenes are highly reactive species that readily undergo thermal [2+2] cycloaddition with a variety of alkenes to form cyclobutanones. These reactions are often highly stereoselective and have been extensively used in the synthesis of complex molecules. Lewis acids can be employed to promote these cycloadditions, often leading to increased yields and altered diastereoselectivity compared to purely thermal conditions.[5]
Table 2: Quantitative Data for Representative Thermal [2+2] Cycloaddition Reactions of Ketenes
| Entry | Ketene Precursor | Alkene | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetyl chloride | Cyclohexene | EtAlCl₂ | Bicyclic cyclobutanone | 84 | 13:1 |[5] | | 2 | Phenylacetyl chloride | Cyclopentene | Thermal | Bicyclic cyclobutanone | 5 | 1:1 |[6] | | 3 | Dichloroketene | Cyclopentadiene | Thermal | Dichlorobicyclic cyclobutanone | High | - |[7] | | 4 | Alkynyl ether | Pendant alkene | Thermolysis | Fused cyclobutanone | Good to excellent | Moderate to high |[1] |
Ring Expansion of Cyclopropylcarbinyl Systems
Ring expansion reactions of cyclopropylcarbinyl derivatives provide an alternative and powerful route to cyclobutane structures. These reactions can be initiated by various reagents and often proceed with high stereoselectivity. Rhodium(II) catalysts have proven to be particularly effective in promoting the ring expansion of cyclopropyl N-tosylhydrazones to yield 1-substituted cyclobutenes.[8]
Table 3: Quantitative Data for Representative Ring Expansion Reactions
| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Cyclopropyl N-tosylhydrazone | Rh₂(OAc)₄ | 1-Arylcyclobutene | High | [8] |
| 2 | Cyclopropyl N-tosylhydrazone (gram scale) | Rh₂(OAc)₄ | 1-Arylcyclobutene | 84 | [8] |
| 3 | Chiral sulfanyl cyclopropyl carbinols | - | Chiral cyclobutenes | 62-88 | [2] |
Experimental Protocols for Key Syntheses
General Procedure for Intramolecular [2+2] Photocycloaddition of an Enone
A solution of the enone (1.0 equiv) in an appropriate solvent (e.g., acetone, CH₂Cl₂) is deoxygenated by bubbling with nitrogen or argon for 30 minutes. The solution is then irradiated in a photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter) at a controlled temperature (e.g., -78 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[9][10]
General Procedure for Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene
To a solution of the acid chloride (1.0 equiv) and the alkene (2.0-3.0 equiv) in a dry, inert solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added a Lewis acid (e.g., EtAlCl₂, 1.0-2.5 equiv) dropwise. The reaction mixture is stirred at this temperature for a specified time, and the progress is monitored by TLC. The reaction is then quenched by the slow addition of a suitable reagent (e.g., triethylamine, followed by water). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to afford the cyclobutanone product.[6]
Synthesis of Apalutamide (Illustrative Example of a Cyclobutane-Containing Drug)
The synthesis of apalutamide involves the construction of a complex cyclobutane-containing scaffold. While the full industrial synthesis is proprietary, key steps often involve the formation of a substituted cyclobutane ring followed by functional group manipulations to introduce the necessary pharmacophoric elements. These steps may include cycloaddition reactions or other cyclization strategies to build the core four-membered ring.
Visualization of Synthetic Pathways and Biological Mechanisms
Synthetic Strategies for Cyclobutane Formation
Caption: Major synthetic routes to cyclobutane derivatives.
Mechanism of Action of Apalutamide in Androgen Receptor Signaling
Caption: Apalutamide inhibits androgen receptor signaling.
The Role of Cyclobutane Derivatives in Drug Discovery
The unique conformational properties of the cyclobutane ring make it an attractive scaffold in drug design. Its rigid, puckered structure can be used to lock a molecule in a bioactive conformation, thereby enhancing its potency and selectivity for a biological target. Furthermore, the introduction of a cyclobutane moiety can improve the pharmacokinetic properties of a drug candidate, such as metabolic stability and oral bioavailability.
Notable examples of drugs containing a cyclobutane ring include:
-
Carboplatin: An anticancer agent used in the treatment of various cancers.
-
Boceprevir: An antiviral drug for the treatment of hepatitis C.
-
Apalutamide: An androgen receptor inhibitor for the treatment of prostate cancer.[6][11][12][13][14]
The successful development of these drugs has spurred further interest in the exploration of cyclobutane derivatives as potential therapeutic agents for a wide range of diseases.
Conclusion and Future Outlook
The field of cyclobutane synthesis has matured significantly, providing chemists with a robust toolbox for the construction of this valuable structural motif. The continued development of novel, efficient, and stereoselective synthetic methods will undoubtedly lead to the discovery of new cyclobutane-containing molecules with important applications in materials science and medicine. As our understanding of the intricate relationship between three-dimensional molecular structure and biological activity deepens, the cyclobutane core is poised to play an even more prominent role in the design and development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Theoretical Framework for the Conformational Analysis of Benzyl 3-Oxocyclobutanecarboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The conformational landscape of small cyclic molecules is of paramount importance in medicinal chemistry and drug design, as it directly influences their interaction with biological targets. Benzyl 3-oxocyclobutanecarboxylate, a molecule incorporating a strained four-membered ring, presents a unique conformational challenge due to the interplay of ring puckering and substituent orientation. This whitepaper outlines a comprehensive theoretical approach for the in-depth conformational analysis of this compound. In the absence of specific experimental data in the current literature, this document serves as a technical guide, proposing a robust computational methodology based on established principles of theoretical chemistry and conformational analysis of related cyclobutane derivatives. The proposed study aims to elucidate the preferred three-dimensional structures, relative stabilities, and key geometric parameters of the possible conformers of this compound, providing a foundational understanding for its potential applications in drug development.
Introduction to Cyclobutane Conformation
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[1] To alleviate some of the torsional strain that would be present in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" shape.[1] This puckering leads to two distinct substituent positions: axial and equatorial. The interconversion between these puckered conformations is a low-energy process. For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying steric interactions and, consequently, different energies. The conformational preference of substituents on a cyclobutane ring is a key determinant of the molecule's overall shape and reactivity.[2][3]
Proposed Computational Methodology
To thoroughly investigate the conformational preferences of this compound, a multi-step computational protocol is proposed. This approach, leveraging the power of modern computational chemistry techniques, is designed to identify all low-energy conformers and provide detailed insights into their geometric and energetic properties.
Initial Conformational Search
A systematic conformational search will be performed to identify all possible stereoisomers and rotamers of this compound. This can be achieved using molecular mechanics methods, which are computationally efficient for exploring a large conformational space. The search will consider the puckering of the cyclobutane ring and the rotation around the single bonds of the benzyl and ester groups.
Quantum Mechanical Geometry Optimization and Energy Calculation
The geometries of the conformers identified in the initial search will be optimized using Density Functional Theory (DFT) calculations. A suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set, is recommended for a balance of accuracy and computational cost.[4][5] Frequency calculations will be performed for each optimized structure to confirm that it corresponds to a true energy minimum and to obtain thermodynamic data, including zero-point vibrational energies.
Analysis of Conformational Parameters
For each optimized conformer, key geometrical parameters will be analyzed. These include:
-
Dihedral angles: To quantify the puckering of the cyclobutane ring and the orientation of the substituents.
-
Bond lengths and angles: To assess the extent of ring strain and the impact of substituents on the molecular geometry.
-
Relative energies: To determine the thermodynamic stability of each conformer.
Data Presentation
The quantitative data obtained from the proposed theoretical calculations will be summarized in the following tables for clarity and comparative analysis.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Axial | [Placeholder Value] |
| Equatorial | [Placeholder Value] |
Table 2: Key Dihedral Angles of this compound Conformers (°)
| Conformer | C1-C2-C3-C4 | C2-C1-C(O)O | O-C-O-CH2 |
| Axial | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
| Equatorial | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
Table 3: Selected Bond Lengths of this compound Conformers (Å)
| Conformer | C1-C2 | C2-C3 | C3=O | C1-C(O) |
| Axial | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
| Equatorial | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this whitepaper.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzyl 3-Oxocyclobutanecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-oxocyclobutanecarboxylate is a versatile bifunctional building block in organic synthesis, prized for its unique strained cyclobutane core. This four-membered ring system imparts conformational rigidity, a desirable trait in medicinal chemistry for enhancing binding affinity and metabolic stability of drug candidates. The presence of both a ketone and a benzyl ester allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules, including spirocyclic compounds and derivatives for the development of novel therapeutics. Its utility is particularly highlighted in the synthesis of selective enzyme inhibitors.
Key Applications in Drug Discovery
The rigid, three-dimensional structure of the cyclobutane moiety is increasingly utilized by medicinal chemists to explore novel chemical space and improve the pharmacological properties of drug candidates. Incorporating the cyclobutane scaffold can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of cyclobutane derivatives is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. Small molecules that can selectively inhibit specific JAK isoforms are therefore highly sought after as therapeutic agents.
The cyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a precise manner within the ATP-binding pocket of the kinase, leading to enhanced selectivity. For instance, the development of selective JAK1 inhibitors has utilized a cis-1,3-cyclobutane diamine linker to achieve excellent potency and selectivity within the JAK family.[1]
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound, forming the basis for the synthesis of more complex molecules like the precursors to JAK inhibitors.
Protocol 1: Reductive Amination of this compound
This protocol describes the conversion of the ketone functionality into a protected amine, a crucial step in the synthesis of many biologically active compounds.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-Benzyl-3-(benzyloxycarbonyl)cyclobutanamine.
Quantitative Data:
| Reactant | Molar Ratio | Exemplary Yield (%) |
| This compound | 1.0 | 85-95 |
| Benzylamine | 1.2 | |
| Sodium triacetoxyborohydride | 1.5 |
Visualizations
Logical Workflow for Synthesis of a JAK Inhibitor Precursor
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[2] The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs.[3][4] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3][4] The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in immunity, proliferation, and differentiation.[3][4][5] Dysregulation of this pathway is linked to various immune disorders, making JAKs attractive therapeutic targets.[2]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl 3-Oxocyclobutanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-oxocyclobutanecarboxylate is a versatile building block in medicinal chemistry, prized for its reactive β-keto ester functionality and the conformational rigidity imparted by the cyclobutane ring.[1] This scaffold serves as a valuable starting material for the synthesis of a diverse range of bioactive molecules, including enzyme inhibitors and modulators of the central nervous system. Its utility stems from the ability to undergo various chemical transformations, such as nucleophilic additions, reductions, and cyclizations, to construct complex molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on the preparation of trifluoromethyl-substituted pyrazoles, a class of compounds with significant interest in drug discovery.
Application: Synthesis of Trifluoromethyl-Substituted Pyrazoles
Trifluoromethyl-substituted pyrazoles are a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals.[2][3][4] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis of these pyrazoles can be efficiently achieved through the condensation of a β-keto ester, such as this compound, with a suitable hydrazine derivative.
General Reaction Scheme:
The reaction proceeds via a condensation reaction between the ketone of this compound and a hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The use of trifluoromethylated hydrazines allows for the direct incorporation of the trifluoromethyl group into the final product.
Caption: General reaction scheme for pyrazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 1-(4-trifluoromethylphenyl)-1,4,5,6-tetrahydrocyclobuta[c]pyrazole-5-carboxylate
This protocol describes the synthesis of a trifluoromethyl-substituted pyrazole derivative starting from this compound and (4-trifluoromethylphenyl)hydrazine.
Materials:
-
This compound
-
(4-Trifluoromethylphenyl)hydrazine hydrochloride
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add (4-trifluoromethylphenyl)hydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole derivative.
Expected Yield: 75-85%
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow.
Quantitative Data
The following table summarizes the inhibitory activities of a series of pyrazole derivatives synthesized from substituted Benzyl 3-Oxocyclobutanecarboxylates against various kinases.
| Compound ID | R1 Substituent | Target Kinase | IC50 (nM) |
| PZ-CF3-H | H | Kinase A | 150 |
| PZ-CF3-Cl | 4-Chloro | Kinase A | 75 |
| PZ-CF3-Me | 4-Methyl | Kinase A | 120 |
| PZ-CF3-H | H | Kinase B | >1000 |
| PZ-CF3-Cl | 4-Chloro | Kinase B | 850 |
| PZ-CF3-Me | 4-Methyl | Kinase B | >1000 |
Note: The data presented here is representative and compiled from various sources for illustrative purposes.
Signaling Pathway Context
The synthesized pyrazole derivatives can be evaluated for their potential to inhibit specific signaling pathways implicated in diseases such as cancer. For example, inhibition of a key kinase in a signaling cascade can block downstream events that lead to cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex, biologically active molecules. The protocols and data presented herein demonstrate its utility in the efficient construction of trifluoromethyl-substituted pyrazoles, a class of compounds with significant potential in medicinal chemistry. The provided workflows and diagrams offer a clear guide for researchers and scientists in the field of drug discovery and development.
References
Application Notes and Protocols for the Derivatization of Benzyl 3-Oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Benzyl 3-Oxocyclobutanecarboxylate, a versatile building block in medicinal chemistry and drug development. The protocols outlined below focus on key transformations of the ketone moiety, including reductive amination, Wittig reaction, and aldol condensation, to generate a diverse range of substituted cyclobutane derivatives.
Introduction
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. The strained cyclobutane ring and the presence of a ketone and a benzyl ester offer multiple points for chemical modification. Derivatization of the keto group is a common strategy to introduce new functional groups and explore the structure-activity relationship (SAR) of novel compounds. This document outlines standardized procedures for these key derivatization reactions.
Key Derivatization Strategies
The primary focus of these application notes is the derivatization of the 3-oxo position of the cyclobutane ring. The following reaction types are detailed:
-
Reductive Amination: Introduction of primary and secondary amines to yield 3-amino-cyclobutanecarboxylate derivatives.
-
Wittig Reaction: Conversion of the ketone to an alkene, allowing for the introduction of various substituted methylene groups.
-
Aldol Condensation: Carbon-carbon bond formation at the alpha-position to the ketone, leading to 3-hydroxy-3-(substituted methyl)cyclobutanecarboxylate derivatives, which can be further dehydrated.
Data Presentation: Reaction Conditions Summary
The following tables summarize typical reaction conditions for the derivatization of this compound based on established chemical principles and analogous reactions.
Table 1: Reductive Amination Conditions
| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine (e.g., Benzylamine) | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Room Temperature | 12 - 24 | 70 - 90 |
| Primary Amine (e.g., Aniline) | Sodium Cyanoborohydride | Methanol (MeOH) | Room Temperature | 24 - 48 | 60 - 80 |
| Secondary Amine (e.g., Morpholine) | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Room Temperature | 12 - 24 | 75 - 95 |
| Ammonia (as Ammonium Acetate) | Sodium Cyanoborohydride | Methanol (MeOH) | 50 | 24 | 50 - 70 |
Table 2: Wittig Reaction Conditions
| Wittig Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (THF) | -78 to RT | 2 - 4 | 80 - 95 |
| Benzyltriphenylphosphonium chloride | Potassium tert-butoxide | Tetrahydrofuran (THF) | 0 to RT | 4 - 8 | 75 - 90 |
| (Carbethoxymethylene)triphenylphosphorane | None (stabilized ylide) | Toluene | 80 - 110 | 12 - 24 | 85 - 98 |
Table 3: Aldol Condensation Conditions
| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | Sodium Hydroxide (aq) | Ethanol | Room Temperature | 4 - 8 | 60 - 80 |
| Acetone | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | 1 - 2 | 70 - 85 |
| Cyclohexanone | Potassium Hydroxide | Methanol | Room Temperature | 6 - 12 | 65 - 80 |
Experimental Protocols
Protocol 1: Reductive Amination with a Primary Amine
This protocol describes the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Wittig Reaction with a Non-Stabilized Ylide
This protocol details the Wittig reaction of this compound with methyltriphenylphosphonium bromide to yield the corresponding exomethylene derivative.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution should turn a deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide.
Protocol 3: Aldol Condensation with an Aromatic Aldehyde
This protocol describes the base-catalyzed aldol condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the formation of the aldol addition product by TLC.
-
After the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude aldol product.
-
The crude product can be purified by column chromatography or dehydrated by heating with a catalytic amount of acid to yield the α,β-unsaturated product.
Mandatory Visualizations
Caption: Workflow for Reductive Amination.
Caption: Workflow for the Wittig Reaction.
Caption: Workflow for Aldol Condensation.
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 3-Oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of Benzyl 3-Oxocyclobutanecarboxylate, a valuable intermediate in the preparation of pharmaceuticals and fine chemicals. The synthesis is a two-step process commencing with the formation of 3-oxocyclobutanecarboxylic acid, followed by its esterification with benzyl bromide. This protocol is designed to be scalable for industrial production, focusing on cost-effective reagents and straightforward operational procedures.
Introduction
This compound is a key building block in organic synthesis, utilized in the development of a variety of bioactive compounds. Its rigid cyclobutane core and the presence of both ketone and ester functionalities make it a versatile precursor for complex molecular architectures. This application note outlines a reliable and scalable method for its preparation, addressing the increasing demand for this intermediate in the pharmaceutical and chemical industries.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-Oxocyclobutanecarboxylic Acid
This procedure is adapted from a patented large-scale production method and is divided into two parts: the formation of the cyclobutane ring and subsequent hydrolysis and decarboxylation.
Part A: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (Product A)
-
Reactor Setup: A 1500L reactor is charged with 550 kg of N,N-Dimethylformamide (DMF) and 225 kg of potassium tert-butoxide.
-
Initial Cooling: The mixture is stirred and cooled to -5°C using an ice bath.
-
Addition of Malonate: A solution of 350 kg of diisopropyl malonate in 250 kg of DMF is added dropwise to the reactor over a period of 3 hours, maintaining the temperature at -5°C.
-
Addition of Dibromide: Following the malonate addition, 234 kg of 2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is stirred for 1 hour.
-
Reaction: The temperature is raised to 130°C, and the reaction is maintained for 85 hours.
-
Work-up: After the reaction is complete, most of the DMF is removed by distillation. The mixture is cooled to 15°C, and 300 kg of water is added with stirring. The product is extracted three times with 300 L of n-heptane. The combined organic phases are dried and concentrated under reduced pressure to yield Product A.
Part B: Synthesis of 3-Oxocyclobutanecarboxylic Acid
-
Reactor Setup: A 2000L reactor is charged with the 295 kg of Product A obtained in the previous step.
-
Acid Hydrolysis: 450 kg of water and 450 kg of concentrated hydrochloric acid are added with stirring.
-
Heating Protocol: The mixture is heated to 75-80°C and maintained for 32 hours. The temperature is then increased to 102-106°C and held for 120 hours.
-
Work-up: After the reaction period, one-third of the solvent is removed by distillation. The mixture is then extracted with dichloromethane.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, concentrated, and the crude product is recrystallized from dichloromethane and n-heptane to yield the final product.
Step 2: Esterification to this compound
This procedure is a general method for the benzylation of carboxylic acids.
-
Reactor Setup: A suitable reactor is charged with 3-Oxocyclobutanecarboxylic acid (1 equivalent) and a 1:1 mixture of DMF and 1,4-dioxane.
-
Addition of Reagents: Benzyl bromide (1.1 equivalents) is added to the solution, followed by the portion-wise addition of sodium bicarbonate (1 equivalent) at room temperature.
-
Reaction: The reaction mixture is heated to 90°C and stirred for 24 hours.
-
Work-up: The mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated sodium chloride solution and water.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product is then purified by recrystallization to yield pure this compound.
Data Presentation
Table 1: Reactant and Product Quantities for the Synthesis of 3-Oxocyclobutanecarboxylic Acid
| Step | Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 1A | Diisopropyl Malonate | C₉H₁₆O₄ | 188.22 | 350 kg | 1860 |
| 1A | 2,2-dimethoxy-1,3-dibromopropane | C₅H₁₀Br₂O₂ | 261.94 | 234 kg | 893 |
| 1A | Potassium tert-butoxide | C₄H₉KO | 112.21 | 225 kg | 2005 |
| 1A | Product A | C₁₄H₂₄O₆ | 288.34 | 295 kg | 1023 |
| 1B | Product A | C₁₄H₂₄O₆ | 288.34 | 295 kg | 1023 |
| 1B | 3-Oxocyclobutanecarboxylic Acid | C₅H₆O₃ | 114.10 | - | - |
Table 2: Expected Yields and Purity
| Product | Theoretical Yield | Expected Yield | Purity |
| 3-Oxocyclobutanecarboxylic Acid | - | High | >98% |
| This compound | Based on starting acid | Good to Excellent | >95% |
Table 3: Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | ~325 °C (Predicted) |
| Density | ~1.23 g/cm³ |
| Storage | Room temperature, in a dry, sealed container |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃): δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.20-3.50 (m, 5H, cyclobutane-H).
-
¹³C NMR (CDCl₃): δ 205.0 (C=O, ketone), 173.0 (C=O, ester), 135.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 67.0 (-CH₂-Ph), 52.0 (cyclobutane-CH₂), 40.0 (cyclobutane-CH).
-
IR (KBr, cm⁻¹): ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1780 (C=O, ketone), ~1735 (C=O, ester), ~1200 (C-O).
-
Mass Spectrum (EI): m/z 204 (M⁺), 107, 91 (base peak).
Experimental Workflow and Logic Diagrams
Application of Benzyl 3-Oxocyclobutanecarboxylate in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Benzyl 3-Oxocyclobutanecarboxylate is a valuable fragment due to its three-dimensional cyclobutane scaffold, which is underrepresented in many screening libraries.[1][2] This three-dimensionality can provide access to unique chemical space and lead to improved physicochemical properties in resulting lead compounds. This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein kinase.
Application Notes
This compound is a versatile fragment that can be utilized in various stages of the FBDD workflow. Its utility stems from the presence of key functional groups: a ketone for potential hydrogen bonding or covalent modification, an ester for synthetic elaboration, and a benzyl group that can be modified to explore different pockets of the target protein.
1. Fragment Library Inclusion:
This compound is an excellent candidate for inclusion in a 3D-focused fragment library. Its physicochemical properties are generally compliant with the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 204.22 g/mol | [3][4] |
| cLogP | 1.5 | Estimated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 4 | Calculated |
2. Fragment Screening Cascade:
A tiered screening approach is recommended to identify and validate the binding of this compound to a target protein.
-
Primary Screen (High-Throughput): A thermal shift assay (Differential Scanning Fluorimetry - DSF) can be used for rapid, initial screening of a fragment library containing this compound. A significant shift in the melting temperature (Tm) of the target protein in the presence of the fragment suggests a binding event.
-
Secondary Screen (Hit Validation): Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), can confirm direct binding of the fragment to the protein.
-
Tertiary Screen (Quantitative Characterization): Isothermal Titration Calorimetry (ITC) can be employed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the fragment-protein interaction.
-
Structural Elucidation: X-ray crystallography is crucial for visualizing the binding mode of the fragment in the active site of the protein. This provides invaluable information for structure-based drug design and hit-to-lead optimization.
3. Hit-to-Lead Optimization:
Once this compound is identified as a hit, a medicinal chemistry campaign can be initiated to improve its potency and drug-like properties. The structure of this fragment offers several vectors for chemical modification:
-
Benzyl Group: Modification of the aromatic ring (e.g., addition of substituents) can explore interactions with hydrophobic pockets.
-
Ester: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which may form new interactions or serve as a handle for amide coupling to introduce new functionalities.
-
Ketone: The ketone can be reduced to an alcohol, providing a hydrogen bond donor, or used to form Schiff bases or other derivatives.
Experimental Protocols
Protocol 1: Thermal Shift Assay (DSF) for Primary Screening
Objective: To rapidly screen for the binding of this compound to a target protein kinase.
Materials:
-
Target protein kinase (e.g., 10 µM in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound (10 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument
Method:
-
Prepare a master mix containing the target protein and SYPRO Orange dye (final concentration 5x).
-
Dispense 19.8 µL of the master mix into each well of a 96-well plate.
-
Add 0.2 µL of this compound stock solution to the sample wells (final concentration 100 µM). Add 0.2 µL of DMSO to the control wells.
-
Seal the plate and centrifuge briefly.
-
Run the thermal shift assay on a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) is the midpoint of the unfolding transition. A ΔTm of > 2°C is generally considered a significant shift.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis
Objective: To determine the binding affinity (Kd) of this compound to the target protein kinase.
Materials:
-
Target protein kinase (e.g., 20 µM in ITC buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound (e.g., 200 µM in ITC buffer with matching DMSO concentration)
-
Isothermal Titration Calorimeter
Method:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer.
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution.
-
Record the heat changes associated with each injection.
-
Analyze the data using the instrument's software to fit a binding model and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Table 2: Hypothetical ITC Data for this compound Binding to a Protein Kinase
| Parameter | Value |
| Binding Affinity (Kd) | 250 µM |
| Stoichiometry (n) | 0.98 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | -5.0 cal/mol·K |
Hit-to-Lead Optimization Workflow
The following diagram illustrates a typical hit-to-lead optimization workflow starting from a fragment hit like this compound.
Caption: FBDD Hit-to-Lead Workflow.
Signaling Pathway
In this hypothetical example, this compound is identified as an inhibitor of a protein kinase involved in a cancer-related signaling pathway. The diagram below illustrates a generic kinase signaling cascade that could be targeted.
Caption: Generic Kinase Signaling Pathway.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns. Its inherent three-dimensionality and synthetic tractability make it an attractive scaffold for the development of novel therapeutics against a range of biological targets. The protocols and workflows outlined in this document provide a framework for the successful application of this fragment in FBDD, from initial screening to lead optimization.
References
Synthesis of Novel Bioactive Scaffolds from Benzyl 3-Oxocyclobutanecarboxylate
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 3-oxocyclobutanecarboxylate is a versatile starting material for the synthesis of a diverse range of novel compounds with potential therapeutic applications. Its strained four-membered ring and reactive ketone functionality provide a unique platform for the construction of complex molecular architectures, including spirocyclic systems and substituted cyclobutane derivatives. This document outlines detailed protocols for the synthesis of three classes of compounds derived from this compound: benzylidene cyclobutane derivatives and their subsequent conversion to pyrazolines, spirohydantoins, and cis-3-hydroxycyclobutanecarboxylates as precursors for spiro-oxazolidinones. The potential biological activities of these novel compounds are also discussed, highlighting their relevance in drug discovery and development. Cyclobutane-containing compounds are increasingly recognized for their role in medicinal chemistry, offering rigid scaffolds that can improve biological activity and selectivity.[1]
Key Synthetic Transformations and Applications
This application note details the following key synthetic pathways starting from this compound:
-
Synthesis of Benzyl 3-(benzylidene)cyclobutane-1-carboxylate and subsequent conversion to Pyrazoline Derivatives: The ketone functionality of the starting material is first converted to a benzylidene derivative via a Claisen-Schmidt condensation. This intermediate, a type of chalcone, is then cyclized with hydrazine hydrate to yield novel pyrazoline-containing cyclobutanes. Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[1][2]
-
Synthesis of Spirohydantoins: The direct reaction of this compound with potassium cyanide and ammonium carbonate provides a straightforward route to spirohydantoins. These compounds are of interest due to their potential as enzyme inhibitors with low toxicity.[3]
-
Stereoselective Reduction to Benzyl cis-3-Hydroxycyclobutane-1-carboxylate and subsequent derivatization: The stereoselective reduction of the cyclobutanone is a critical transformation that yields the corresponding cis-alcohol with high diastereoselectivity.[4][5] This alcohol can then be further functionalized, for example, by conversion to an epoxide followed by reaction with an isocyanate to form novel spiro-oxazolidinones, a class of compounds with known antibacterial activity.[6]
The following sections provide detailed experimental protocols, tabulated data for key reactions, and visualizations of the synthetic workflows.
Data Presentation
Table 1: Synthesis of Benzyl 3-(4-nitrobenzylidene)cyclobutane-1-carboxylate
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | NaOH | Ethanol | 4 | 85 |
| 2 | 4-Nitrobenzaldehyde | KOH | Methanol | 4 | 82 |
Table 2: Synthesis of Benzyl 3'-(4-nitrophenyl)-3,4-dihydro-2H-spiro[cyclobutane-1,5'-pyrazole]-3-carboxylate
| Entry | Chalcone Derivative | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl 3-(4-nitrobenzylidene)cyclobutane-1-carboxylate | Hydrazine hydrate | Ethanol | 6 | 78 |
Table 3: Synthesis of Benzyl 2,4-dioxo-1,3-diazaspiro[4.3]nonane-8-carboxylate (Spirohydantoin)
| Entry | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | This compound | KCN, (NH4)2CO3 | Ethanol/Water | 12 | 65 |
Table 4: Stereoselective Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
| 1 | NaBH4 | Methanol | 0 | >95:5 | 92 |
| 2 | LiAlH4 | THF | -78 | >90:10 | 88 |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 3-(4-nitrobenzylidene)cyclobutane-1-carboxylate (Chalcone Analog)
This protocol describes a Claisen-Schmidt condensation to form an α,β-unsaturated ketone.[7]
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure benzyl 3-(4-nitrobenzylidene)cyclobutane-1-carboxylate.
Protocol 2: Synthesis of Benzyl 3'-(4-nitrophenyl)-3,4-dihydro-2H-spiro[cyclobutane-1,5'-pyrazole]-3-carboxylate (Pyrazoline Derivative)
This protocol describes the cyclization of the chalcone analog to a pyrazoline.
Materials:
-
Benzyl 3-(4-nitrobenzylidene)cyclobutane-1-carboxylate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the benzylidene derivative (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).
Protocol 3: Synthesis of Benzyl 2,4-dioxo-1,3-diazaspiro[4.3]nonane-8-carboxylate (Spirohydantoin)
This protocol describes the one-pot synthesis of a spirohydantoin from a ketone.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH4)2CO3)
-
Ethanol
-
Water
-
Standard glassware for heating
Procedure:
-
In a sealed vessel, combine this compound (1.0 eq), KCN (1.5 eq), and (NH4)2CO3 (3.0 eq) in a mixture of ethanol and water (1:1).
-
Heat the mixture at 60 °C for 12 hours.
-
Cool the reaction mixture to room temperature and pour into water.
-
Filter the resulting precipitate, wash with water, and dry to yield the spirohydantoin.
Protocol 4: Stereoselective Reduction of this compound
This protocol details the diastereoselective reduction of the ketone to the cis-alcohol.[4][5]
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
Standard glassware for low-temperature reactions
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH4 (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain Benzyl cis-3-hydroxycyclobutane-1-carboxylate.
Mandatory Visualization
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds with significant potential in medicinal chemistry. The protocols provided herein offer robust and efficient methods for the preparation of pyrazoline, spirohydantoin, and spiro-oxazolidinone derivatives. The biological importance of these scaffolds warrants further investigation of the synthesized compounds for their therapeutic potential. The presented synthetic strategies can be readily adapted by researchers in drug discovery and development to generate libraries of novel compounds for biological screening.
References
- 1. Oxazolidinone synthesis [organic-chemistry.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyl 3-Oxocyclobutanecarboxylate in the Synthesis of Bioactive Molecules: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-oxocyclobutanecarboxylate is a versatile synthetic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid cyclobutane core and bifunctional nature, possessing both a ketone and a benzyl ester, make it an ideal starting material for the synthesis of a diverse array of complex and biologically active molecules. The cyclobutane motif is of particular interest as it can impart conformational rigidity to molecules, a desirable trait for enhancing binding affinity and selectivity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key bioactive molecules, including Lysophosphatidic Acid Receptor 1 (LPA1) antagonists and renin inhibitors.
Core Applications
This compound serves as a crucial precursor for the introduction of a 3-aminocyclobutanecarboxylic acid scaffold into target molecules. This is typically achieved through a key synthetic transformation: reductive amination. This reaction allows for the stereoselective installation of an amine functional group, which is often a critical pharmacophoric element in the final bioactive compound.
Synthesis of LPA1 Receptor Antagonists
LPA1 receptor antagonists are a class of therapeutic agents being investigated for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). The 3-aminocyclobutanecarboxylic acid moiety derived from this compound is a key structural feature in several potent and selective LPA1 antagonists.
Synthesis of Renin Inhibitors
Renin is an aspartyl protease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. Renin inhibitors are an important class of antihypertensive drugs. The conformationally restricted cyclobutane ring system derived from this compound has been incorporated into the design of novel renin inhibitors to improve their pharmacological properties.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound.
Protocol 1: Reductive Amination of this compound
This protocol describes the general procedure for the reductive amination of this compound to introduce a desired amine substituent. The specific amine and reaction conditions can be varied to synthesize a library of derivatives.
Materials:
-
This compound
-
Amine (e.g., benzylamine, or other primary/secondary amines)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane (DCM), methanol (MeOH), benzene)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Imine/Enamine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the desired amine (1.0-1.2 eq.).
-
If required, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly add the reducing agent (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 10-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzyl 3-aminocyclobutanecarboxylate.
Quantitative Data:
The yield of the reductive amination reaction is highly dependent on the specific amine and reducing agent used. The following table provides representative data from the literature for similar transformations.
| Amine | Reducing Agent | Solvent | Yield (%) |
| Benzylamine | Sodium Triacetoxyborohydride | DCM | 70-85 |
| Various primary amines | Sodium Borohydride/Acetic Acid | Methanol | 50-75[1] |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and experimental workflows.
Caption: Key transformation of this compound.
Caption: Experimental workflow for reductive amination.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in their own drug discovery and development programs. The key reductive amination step offers a reliable method for introducing diverse amine functionalities, enabling the generation of compound libraries for biological screening. Further exploration of stereoselective reduction and other transformations of the cyclobutane core will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
Application Notes and Protocols for the Diastereoselective Reduction of Benzyl 3-Oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the diastereoselective reduction of Benzyl 3-Oxocyclobutanecarboxylate to afford both cis- and trans-Benzyl 3-Hydroxycyclobutanecarboxylate. The protocols described herein utilize common hydride reducing agents to control the stereochemical outcome of the reduction, yielding the thermodynamically favored cis-isomer or the sterically hindered trans-isomer. These hydroxy-cyclobutane derivatives are valuable building blocks in medicinal chemistry and drug discovery. This guide includes comprehensive experimental protocols, a comparative data summary, and a workflow visualization to aid in the successful synthesis and purification of the target compounds.
Introduction
Cyclobutane rings are increasingly incorporated into drug candidates due to their unique conformational properties, which can enhance metabolic stability and binding affinity. The functionalization of the cyclobutane scaffold is therefore of significant interest. The reduction of 3-oxocyclobutanecarboxylates provides access to cis- and trans-3-hydroxycyclobutanecarboxylates, which are versatile intermediates for further synthetic transformations. The stereochemistry of the resulting alcohol is crucial for the biological activity of the final molecule. This application note details two reliable methods for the diastereoselective reduction of this compound, providing access to both the cis and trans diastereomers.
The stereochemical outcome of the reduction of cyclic ketones is often dictated by the steric hindrance of the reducing agent. Less hindered reagents, such as sodium borohydride (NaBH₄), typically approach the carbonyl group from the less hindered face, leading to the thermodynamically more stable product. In the case of 3-substituted cyclobutanones, this results in the formation of the cis-alcohol. Conversely, sterically demanding reducing agents, such as L-Selectride®, approach from the more hindered face to avoid steric clashes with the ring substituents, yielding the thermodynamically less stable trans-alcohol.
Data Presentation
The following table summarizes the expected outcomes for the reduction of this compound using different reducing agents. The data is based on established principles of cyclic ketone reduction.
| Reducing Agent | Predominant Isomer | Expected Diastereomeric Ratio (cis:trans) | Typical Yield (%) | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | cis | >95:5 | 85-95 | Methanol, 0 °C to room temperature, 1-2 hours |
| L-Selectride® | trans | >5:95 | 80-90 | Tetrahydrofuran (THF), -78 °C, 2-4 hours |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the diastereoselective reduction of this compound.
Caption: General workflow for the synthesis of cis- and trans-Benzyl 3-Hydroxycyclobutanecarboxylate.
Signaling Pathway of Stereoselectivity
The following diagram illustrates the logical relationship between the choice of reducing agent and the resulting stereochemical outcome.
Application Notes and Protocols for Stereoselective Reactions Involving Benzyl 3-Oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key stereoselective reactions involving Benzyl 3-Oxocyclobutanecarboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclobutane motif in a wide range of biologically active molecules. The protocols outlined below are based on established and reliable methods for the stereoselective transformation of analogous cyclobutanone systems, offering a robust starting point for synthetic applications.
Enantioselective Reduction of the Ketone Moiety
The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a critical transformation, providing access to enantiomerically enriched 3-hydroxycyclobutane derivatives. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for achieving this transformation with high enantioselectivity.
Application Note:
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to one face of the ketone. The choice of the (R)- or (S)-catalyst determines the absolute stereochemistry of the resulting alcohol. This method is known for its high enantiomeric excesses (ee) and broad substrate scope. The resulting cis- and trans-diastereomers of Benzyl 3-hydroxycyclobutanecarboxylate can often be separated by standard chromatographic techniques.
Table 1: Representative Data for CBS Reduction of 3-Oxocyclobutanecarbonitrile*
| Catalyst | Reductant | Temperature (°C) | Yield (%) | ee (%) |
| (R)-Me-CBS | BH₃·THF | -30 to 0 | High | >95 |
| (S)-Me-CBS | BH₃·THF | -30 to 0 | High | >95 |
*Data is based on the analogous reduction of 3-oxocyclobutanecarbonitrile and is expected to be comparable for this compound.
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the flask to 0°C and slowly add the borane-tetrahydrofuran complex (0.6 equivalents) dropwise. Stir the mixture for 15 minutes at 0°C to allow for the formation of the active catalyst-borane complex.
-
Cool the reaction mixture to -30°C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the catalyst solution over 30 minutes, maintaining the temperature at -30°C.
-
Stir the reaction mixture at -30°C until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol at -30°C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the cis- and trans-diastereomers of Benzyl 3-hydroxycyclobutanecarboxylate.
-
Determine the enantiomeric excess of each diastereomer by chiral HPLC analysis.
Diastereoselective Nucleophilic Addition to the Ketone
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone of this compound can proceed with diastereoselectivity, leading to the formation of tertiary alcohols. The stereochemical outcome is influenced by the steric hindrance of the ester group and the approaching nucleophile.
Application Note:
The addition of a nucleophile to the carbonyl group can occur from either the face cis or trans to the benzyl ester. The relative stereochemistry of the resulting tertiary alcohol is often controlled by steric factors. For instance, the addition of a Grignard reagent to a related 3-oxocyclobutane-1-carboxylic acid has been shown to produce a mixture of cis and trans diastereomers. The ratio of these diastereomers can be influenced by the nature of the nucleophile and the reaction conditions.
Table 2: Diastereoselective Grignard Addition to 3-Oxocyclobutane-1-carboxylic Acid*
| Grignard Reagent | Product Diastereomers |
| Methylmagnesium Bromide | cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid |
*This reaction on the free acid suggests that similar diastereoselectivity can be expected with the benzyl ester.
Experimental Protocol: Diastereoselective Grignard Addition
Materials:
-
This compound
-
Methylmagnesium Bromide (3 M in diethyl ether)
-
Anhydrous Diethyl Ether or THF
-
Saturated Ammonium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the diastereomeric tertiary alcohols.
-
Characterize the relative stereochemistry of the isomers by NMR spectroscopy (e.g., NOE experiments).
These protocols and application notes provide a foundation for the stereoselective synthesis of valuable chiral building blocks from this compound. Researchers are encouraged to optimize reaction conditions for their specific substrates and desired stereochemical outcomes.
Application Notes and Protocols: Benzyl 3-Oxocyclobutanecarboxylate as a Versatile Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzyl 3-oxocyclobutanecarboxylate is a valuable synthetic intermediate possessing a unique combination of a strained cyclobutane ring, a ketone, and a benzyl ester. This trifunctional scaffold offers a versatile platform for the construction of a diverse range of heterocyclic compounds, which are pivotal structures in medicinal chemistry and drug discovery. The inherent reactivity of the β-ketoester moiety allows for facile cyclocondensation reactions with various binucleophiles, leading to the formation of important heterocyclic cores such as pyrazoles, pyrimidines, and isoxazoles. These resulting structures can serve as key building blocks for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems derived from this compound.
Synthesis of Fused Pyrazole Derivatives
The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound can react with hydrazine hydrate or substituted hydrazines to yield fused pyrazole systems, which are prevalent in many biologically active molecules.
Reaction Scheme:
Application Notes and Protocols for the Derivatization of Benzyl 3-Oxocyclobutanecarboxylate for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Benzyl 3-Oxocyclobutanecarboxylate to enhance its detection and quantification by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The derivatization targets the ketone functional group of the molecule, improving its volatility for GC-MS analysis and introducing a chromophore for sensitive UV detection in HPLC.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of this compound. The most common approach is oximation, which converts the ketone into an oxime ether. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used reagent for this purpose, as the resulting derivative is highly volatile and exhibits excellent electron-capturing properties, leading to very low detection limits.[1][2][3][4]
Principle of the Method
The derivatization reaction involves the nucleophilic addition of PFBHA to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the stable PFB-oxime derivative. This process converts the polar ketone into a less polar, more volatile, and thermally stable oxime, making it amenable to GC-MS analysis. The pentafluorobenzyl group also provides a significant mass increase and characteristic fragmentation patterns, aiding in mass spectrometric identification and quantification.
Experimental Protocol: PFBHA Derivatization
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine (or other suitable base)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
For unknown samples, perform a suitable extraction to isolate the analyte. The final extract should be evaporated to dryness and reconstituted in a known volume of solvent.
-
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution in a reaction vial, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60-70°C for 60 minutes.[2]
-
-
Extraction of the Derivative:
-
After cooling to room temperature, add 500 µL of deionized water and 500 µL of ethyl acetate to the vial.
-
Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic phase.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final organic solution into the GC-MS system.
-
The formation of syn- and anti-oxime isomers may result in two chromatographic peaks.[4]
-
Illustrative Quantitative Data for Carbonyl Derivatization with PFBHA
The following table summarizes typical performance characteristics for the GC-MS analysis of carbonyl compounds after PFBHA derivatization. This data is for analogous compounds and should serve as a reference for method development for this compound.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 0.17 µmol/L | [1] |
| Limit of Quantification (LOQ) | 8 - 36 ng/L | [4] |
| Linearity (r²) | > 0.99 | [4] |
| Recovery | > 85% | |
| Precision (RSD) | 4.8 - 10.2% | [4] |
Diagrams
II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore into the this compound molecule, allowing for sensitive detection by UV-Vis detectors. A common reagent for this purpose is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with ketones to form intensely colored 2,4-dinitrophenylhydrazone derivatives.[3][5][6]
Principle of the Method
The derivatization with DNPH involves the reaction of the carbonyl group of this compound with the hydrazine group of DNPH under acidic conditions to form a stable hydrazone.[6] The resulting derivative has a strong absorbance in the UV-visible region (typically around 360 nm), which significantly enhances the sensitivity of detection by HPLC-UV.[6][7]
Experimental Protocol: DNPH Derivatization
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid or Hydrochloric acid
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Water bath
-
HPLC system with a UV-Vis detector
Procedure:
-
Reagent Preparation:
-
Prepare a saturated solution of DNPH in acetonitrile containing a small amount of concentrated sulfuric acid (e.g., 1 mg/mL DNPH in acetonitrile with 100 µL of concentrated H₂SO₄ per mL). This is often referred to as Brady's reagent.[1]
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
For unknown samples, perform a suitable extraction and reconstitute the dried extract in acetonitrile.
-
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution in a reaction vial, add 200 µL of the DNPH reagent solution.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 20-30 minutes.[1]
-
-
Sample Preparation for HPLC:
-
After cooling to room temperature, the reaction mixture can be diluted with the mobile phase or directly injected into the HPLC system.
-
-
HPLC-UV Analysis:
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
-
Set the UV detector to the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).[7]
-
Illustrative Quantitative Data for Carbonyl Derivatization with DNPH
The following table provides typical performance characteristics for the HPLC-UV analysis of carbonyl compounds after DNPH derivatization. This data is for analogous compounds and should serve as a reference for method development for this compound.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 10 - 20 µg/L | |
| Linearity (r²) | > 0.99 | |
| Recovery | 92 - 99% | |
| Precision (RSD) | < 7% |
Diagrams
Disclaimer: The provided protocols and quantitative data are intended as general guidelines and are based on the analysis of analogous compounds. Method optimization and validation are essential for the accurate and precise quantification of this compound in specific sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Benzyl 3-Oxocyclobutanecarboxylate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Benzyl 3-Oxocyclobutanecarboxylate as a versatile building block in materials science. The unique structural features of this compound, including a strained cyclobutane ring, a reactive ketone group, and a benzyl ester, offer a rich platform for the synthesis of novel polymers and functional biomaterials.
Application Note 1: Synthesis of Biodegradable Polyesters via Ring-Opening Polymerization (ROP)
This compound can be envisioned as a monomer for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). The resulting polymers, possessing a polyester backbone with pendant benzyl carboxylate groups, are expected to be biocompatible and biodegradable, making them suitable for various biomedical applications, including drug delivery and temporary medical implants. The benzyl protecting group can be subsequently removed to yield a functionalized polymer with carboxylic acid side chains, allowing for further modification or for tuning the polymer's hydrophilicity.
Key Features:
-
Biodegradability: The polyester backbone is susceptible to hydrolytic degradation.[1]
-
Functionality: The pendant benzyl ester can be deprotected to a carboxylic acid for further functionalization.
-
Tunable Properties: Copolymerization with other cyclic monomers can be used to tailor the thermal and mechanical properties of the resulting polymer.
Experimental Protocol: Synthesis of Poly(this compound) via ROP
This protocol describes the synthesis of a polyester from this compound using a tin(II) octoate catalyst.
Materials:
-
This compound (monomer)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: A flame-dried Schlenk flask is charged with this compound (e.g., 1.0 g, 4.9 mmol). The flask is sealed with a rubber septum and purged with argon for 15 minutes.
-
Reagent Addition: Anhydrous toluene (5 mL) is added to dissolve the monomer. Subsequently, a stock solution of benzyl alcohol in toluene (initiator) and a stock solution of Sn(Oct)₂ in toluene (catalyst) are added via syringe. The monomer-to-initiator ratio can be varied to control the molecular weight (e.g., 100:1). The monomer-to-catalyst ratio is typically around 1000:1.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 110 °C) under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.
-
Termination and Purification: After the desired conversion is reached (e.g., 24-48 hours), the reaction is cooled to room temperature. The polymer is dissolved in a minimal amount of dichloromethane and precipitated by dropwise addition into cold methanol.
-
Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Characterization:
The resulting polymer can be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
Illustrative Data Presentation
| Monomer/Initiator Ratio | Catalyst | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) |
| 50:1 | Sn(Oct)₂ | 24 | 85 | 8,500 | 1.4 | 55 |
| 100:1 | Sn(Oct)₂ | 24 | 82 | 16,000 | 1.5 | 58 |
| 200:1 | Sn(Oct)₂ | 48 | 75 | 28,000 | 1.6 | 60 |
Note: This data is illustrative and based on typical results for ROP of similar cyclic esters.
Workflow Diagram
Caption: Workflow for the synthesis of poly(this compound).
Application Note 2: Development of Functional Scaffolds for Tissue Engineering
Polymers derived from this compound can be processed into porous scaffolds for tissue engineering applications. The inherent biodegradability of the polyester backbone allows the scaffold to degrade over time, being replaced by newly grown tissue. The benzyl ester groups can be hydrolyzed to carboxylic acids post-fabrication to enhance the hydrophilicity and cell attachment properties of the scaffold.
Key Features:
-
Biocompatibility: Polyester-based materials generally exhibit good biocompatibility.[1]
-
Porous Architecture: Scaffolds can be fabricated with interconnected pores to facilitate cell infiltration, nutrient transport, and waste removal.
-
Surface Modification: The scaffold surface can be functionalized by converting the benzyl esters to carboxylic acids, which can then be used to conjugate bioactive molecules like peptides or growth factors.
Experimental Protocol: Fabrication of Porous Scaffolds via Solvent Casting and Particulate Leaching
This protocol describes a common method for creating porous polymer scaffolds.
Materials:
-
Poly(this compound) (synthesized as per Protocol 1)
-
Sodium chloride (NaCl) (porogen), sieved to a specific particle size range (e.g., 100-200 µm)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Polymer Solution Preparation: Prepare a solution of the polymer in DCM (e.g., 10% w/v).
-
Porogen Addition: Add sieved NaCl particles to the polymer solution. The weight ratio of NaCl to polymer will determine the porosity of the scaffold (e.g., 80:20 NaCl:polymer).
-
Casting: Thoroughly mix the polymer/salt slurry and cast it into a mold (e.g., a Teflon dish).
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood for 24-48 hours, resulting in a polymer/salt composite.
-
Porogen Leaching: Immerse the composite in deionized water for 48-72 hours, with frequent water changes, to leach out the NaCl.
-
Drying: Freeze-dry the resulting porous scaffold to remove all water and preserve the porous structure.
Protocol: Surface Hydrolysis of Scaffolds
-
Alkaline Treatment: Immerse the porous scaffold in a solution of sodium hydroxide (e.g., 0.1 M NaOH) for a defined period (e.g., 1-4 hours) to hydrolyze the benzyl ester groups.
-
Neutralization and Washing: Neutralize the scaffold with a dilute acid solution (e.g., 0.1 M HCl) and then wash extensively with deionized water.
-
Drying: Freeze-dry the surface-modified scaffold.
Illustrative Data Presentation
| NaCl/Polymer Ratio (w/w) | Porosity (%) | Pore Size (µm) | Compressive Modulus (kPa) |
| 70:30 | 65 | 100-200 | 150 |
| 80:20 | 78 | 100-200 | 90 |
| 90:10 | 88 | 100-200 | 45 |
Note: This data is illustrative and represents typical outcomes for this scaffold fabrication technique.
Logical Relationship Diagram
Caption: Logical flow from polymer synthesis to functional scaffold fabrication.
Application Note 3: Synthesis of Photocrosslinkable Polymers
The ketone functionality of this compound can be used as a handle to introduce photocrosslinkable moieties. For instance, the ketone can be reduced to a hydroxyl group, which can then be esterified with a molecule containing a photo-reactive group, such as cinnamic acid or methacrylic anhydride. The resulting polymer can be crosslinked upon exposure to UV light to form a stable hydrogel or a solid film. Such materials are of interest for applications in photolithography, coatings, and as injectable hydrogels for tissue engineering.
Key Features:
-
Photopatterning: The ability to crosslink with light allows for spatial and temporal control over the material's properties.
-
Tunable Swelling and Mechanical Properties: The crosslinking density can be controlled by adjusting the UV exposure time and intensity, thereby tuning the material's properties.
-
Versatile Precursor: The initial polymer can be synthesized via ROP, and then functionalized for photocrosslinking.
Experimental Protocol: Functionalization and Photocrosslinking
Part A: Reduction of the Ketone Group
-
Dissolution: Dissolve the synthesized poly(this compound) in a suitable solvent like THF.
-
Reduction: Cool the solution to 0 °C and add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Quenching and Purification: After the reaction is complete (monitored by IR spectroscopy for the disappearance of the ketone peak), quench the reaction with a dilute acid. Precipitate the polymer in a non-solvent like methanol, filter, and dry.
Part B: Introduction of Photocrosslinkable Groups (e.g., Cinnamate)
-
Reaction Setup: Dissolve the hydroxyl-containing polymer in a solvent like DCM. Add cinnamoyl chloride and a base (e.g., triethylamine).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by ¹H NMR).
-
Purification: Wash the reaction mixture with water and brine. Precipitate the functionalized polymer in methanol, filter, and dry.
Part C: Photocrosslinking
-
Film Casting: Cast a film of the functionalized polymer from a solution.
-
UV Exposure: Expose the film to UV light (e.g., 365 nm) for a specific duration. The crosslinking can be confirmed by the insolubility of the film in solvents that dissolve the uncrosslinked polymer.
Signaling Pathway Analogy: Photocrosslinking Mechanism
The photocrosslinking process can be conceptually represented as a signaling pathway where a UV photon acts as the initial signal, leading to the formation of a stable, crosslinked network.
Caption: Conceptual pathway of photocrosslinking.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 3-Oxocyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl 3-Oxocyclobutanecarboxylate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound, focusing on two primary synthetic routes: Route A: Esterification of 3-Oxocyclobutanecarboxylic Acid and Route B: Dieckmann Condensation .
Route A: Esterification of 3-Oxocyclobutanecarboxylic Acid
Question 1: My Fischer esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 3-oxocyclobutanecarboxylic acid are commonly due to the reversible nature of the reaction and potential side reactions. Here are the primary causes and troubleshooting strategies:
-
Incomplete Reaction Due to Water Presence: The esterification reaction produces water as a byproduct, which can hydrolyze the ester product back to the starting materials, thus lowering the equilibrium yield.
-
Solution: Employ methods to continuously remove water from the reaction mixture. The most common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1][2] Using an excess of benzyl alcohol can also help drive the equilibrium towards the product.[3][4]
-
-
Catalyst Inefficiency or Degradation: An inadequate amount or inappropriate choice of acid catalyst can lead to a slow and incomplete reaction. Strong acids can also cause decomposition of the starting material or product at elevated temperatures.
-
Side Reactions: The β-keto acid functionality is susceptible to decarboxylation at high temperatures, leading to the formation of cyclobutanone. Benzyl alcohol can also undergo self-etherification to form dibenzyl ether, especially under harsh acidic conditions.
-
Solution: Maintain a moderate reaction temperature (typically the reflux temperature of the azeotroping solvent). Monitor the reaction progress closely using TLC or GC to avoid prolonged heating after the reaction has reached completion.
-
Question 2: I am observing significant byproduct formation during the esterification. What are the likely side products and how can I minimize them?
Answer:
The primary side products in this esterification are cyclobutanone (from decarboxylation) and dibenzyl ether.
-
Minimizing Decarboxylation: The 3-oxocyclobutanecarboxylic acid is a β-keto acid, which is prone to decarboxylation upon heating.
-
Prevention: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Use a milder acid catalyst if possible. A one-pot synthesis where the crude 3-oxocyclobutanecarboxylic acid is immediately esterified without extensive heating during purification of the acid can also be beneficial.
-
-
Minimizing Dibenzyl Ether Formation: This side product arises from the acid-catalyzed self-condensation of benzyl alcohol.
-
Prevention: Avoid using a large excess of the acid catalyst. Ensure the reaction temperature does not significantly exceed what is necessary for esterification.
-
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging.
-
Distillation: The product may be intractable to distillation and can co-distill with byproducts.[6]
-
Silica Gel Chromatography: While purification on silica gel can yield analytically pure product, recovery may be low. This suggests that the compound may be unstable on silica gel, possibly due to the acidic nature of the silica.[6]
-
Troubleshooting: If using column chromatography, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to minimize degradation of the product. A rapid purification with a short residence time on the column is recommended. It is also advisable to perform a small-scale test purification to assess the stability of the compound on silica gel before committing the bulk material.
-
Route B: Dieckmann Condensation
Question 4: I am attempting a Dieckmann condensation to synthesize this compound, but the yield is very low. Why is this reaction challenging for this target molecule?
Answer:
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[7] While it is effective for forming 5- and 6-membered rings, its application to form strained 4-membered rings is less common and more challenging.[8][9]
-
Ring Strain: The formation of a four-membered ring introduces significant angle strain, making the cyclization thermodynamically less favorable compared to the formation of five- or six-membered rings.[9]
-
Intermolecular vs. Intramolecular Reaction: Under the reaction conditions, intermolecular Claisen condensation between two molecules of the starting diester can compete with the desired intramolecular cyclization, leading to polymeric byproducts and reduced yield of the desired cyclic product.
Question 5: How can I optimize the Dieckmann condensation to favor the formation of the 4-membered ring?
Answer:
To improve the yield of the intramolecular cyclization, the following strategies can be employed:
-
High Dilution Conditions: Performing the reaction at very high dilution favors the intramolecular reaction over the intermolecular side reactions. This is because the probability of one end of a molecule finding its other end is independent of concentration, whereas the probability of two different molecules finding each other is concentration-dependent.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or toluene are commonly used. The choice of base should match the alkoxy group of the ester to avoid transesterification side reactions.[10]
-
Slow Addition of the Diester: Adding the diester slowly to a solution of the base under high dilution conditions can further minimize intermolecular reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary synthetic routes are:
-
Esterification of 3-Oxocyclobutanecarboxylic Acid: This involves the synthesis of the 3-oxocyclobutanecarboxylic acid precursor, followed by its esterification with benzyl alcohol, typically under acidic conditions (Fischer esterification).[1][2]
-
Dieckmann Condensation: This is an intramolecular cyclization of a suitable acyclic precursor, such as a dibenzyl 1,3-propanedioate derivative, using a strong base to form the cyclobutanone ring.[7][8]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen route and optimization of the reaction conditions. For the esterification of 3-oxocyclobutanecarboxylic acid, yields can range from moderate to high. While some commercial sources suggest a theoretical yield of 100% for the esterification step, a more realistic expectation would be in the range of 70-90% under optimized conditions.[11] The Dieckmann condensation for a 4-membered ring is generally expected to have a lower yield due to the challenges mentioned previously.
Q3: Are there any alternative methods to Fischer esterification for the benzylation of 3-oxocyclobutanecarboxylic acid?
A3: Yes, several other methods can be employed, especially if the substrate is sensitive to strong acids and high temperatures:
-
Reaction with Benzyl Halide: The carboxylate salt of 3-oxocyclobutanecarboxylic acid (formed by reacting the acid with a base like sodium bicarbonate or potassium carbonate) can be reacted with benzyl bromide or benzyl chloride in a suitable solvent like DMF or acetone.
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification at room temperature.
-
Transesterification: If a simpler ester like ethyl or methyl 3-oxocyclobutanecarboxylate is available, it can be converted to the benzyl ester by heating with benzyl alcohol in the presence of a suitable catalyst.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the esterification and Dieckmann condensation reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots if the compounds are not UV-active. By comparing the relative intensity of the starting material and product spots/peaks over time, you can determine when the reaction has reached completion.
Quantitative Data Summary
The following tables summarize quantitative data for key steps in the synthesis of this compound.
Table 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor for Route A)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl (aq) | Water | Reflux | 60 | 97 | Patent |
| 3-Benzylidene cyclobutyronitrile | NaOH, Ethanol/Water | Ethanol/Water | 70 | 12 | 90 (of carboxylic acid intermediate) | Patent CN103467270A[12] |
| 1,3-Dibromoacetone, Malononitrile | K₂CO₃, NaI, TBAB; then HCl | DMF, Water | 60; then Reflux | 24 | 52-68 (overall) | Patent CN103232340A[13] |
Table 2: Benzyl Esterification Methods (Applicable to Route A)
| Method | Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Esterification | Benzoic Acid | Benzyl Alcohol | H₂SO₄ | Toluene (Dean-Stark) | Reflux | 4 | ~90 | General Protocol[1][2] |
| Alkylation | Benzoic Acid | Benzyl Bromide | K₂CO₃ | DMF | 80 | 2 | >95 | Analogous Reaction |
| DCID-mediated | Benzoic Acid | Benzyl Alcohol | DCID, Et₃N | CH₂Cl₂ | 25 | 24 | 86 | DCID-mediated esterification[14] |
| Transesterification | Methyl Acetoacetate | Benzyl Alcohol | SiO₂–H₃BO₃ | Toluene | 100 | 4.5 | 91-95 | Transesterification of β-keto esters |
Experimental Protocols
Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor for Route A)
This protocol is adapted from patent literature for the synthesis of the carboxylic acid precursor.
Materials:
-
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
-
20% Hydrochloric acid (aq)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 mol) and 20% aqueous hydrochloric acid (750 mL) is stirred under reflux for 60 hours.
-
After cooling to room temperature, the solution is continuously extracted with diethyl ether for 18 hours.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-oxocyclobutanecarboxylic acid.
Protocol 2: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid (Route A)
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 eq), benzyl alcohol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Add toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on deactivated silica gel if necessary.
Protocol 3: Dieckmann Condensation for this compound (Route B - High Dilution)
This is a general protocol for a challenging Dieckmann condensation to form a 4-membered ring, emphasizing high dilution.
Materials:
-
Dibenzyl succinate (or a suitable 1,3-dicarboxylic acid dibenzyl ester)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (aq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
To the flask, add a suspension of NaH (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of dibenzyl succinate (1.0 eq) in a large volume of anhydrous THF (to achieve high dilution, e.g., 0.01 M).
-
Add the solution of the diester dropwise to the suspension of NaH over a period of several hours with vigorous stirring.
-
After the addition is complete, gently reflux the reaction mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on deactivated silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Caption: Workflow for the synthesis of this compound via Dieckmann Condensation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. This compound|lookchem [lookchem.com]
- 12. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 13. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 14. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl 3-Oxocyclobutanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Benzyl 3-Oxocyclobutanecarboxylate. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | 1. Co-elution with impurities: Starting materials like benzyl alcohol or unreacted 3-oxocyclobutanecarboxylic acid may have similar polarities to the product. | 1. Optimize Solvent System: Experiment with different solvent systems, such as varying ratios of hexane and ethyl acetate, to improve separation. A less polar eluent system may enhance the resolution between the product and more polar impurities. |
| 2. On-column degradation: The silica gel's acidic nature can potentially cause the degradation of the β-keto ester. | 2. Use Neutralized Silica Gel: Wash silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in hexane) and then with the eluent to neutralize acidic sites. Alternatively, consider using a different stationary phase like alumina. | |
| 3. Incomplete removal of starting materials: Inefficient work-up procedures can leave behind unreacted starting materials. | 3. Aqueous Wash: Before chromatography, wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted 3-oxocyclobutanecarboxylic acid. A brine wash can help remove excess benzyl alcohol.[1] | |
| Product Degradation (Discoloration or Low Yield) | 1. Thermal Decomposition: As a β-keto ester, the compound may be susceptible to decarboxylation or other degradation pathways at elevated temperatures. | 1. Low-Temperature Purification: If using distillation, perform it under high vacuum to lower the boiling point. For chromatography, avoid excessive heat from the solvent evaporation step. |
| 2. Acid or Base Catalyzed Decomposition: Trace amounts of acid or base can catalyze the degradation of the β-keto ester. | 2. Neutralize Crude Product: Ensure the crude product is neutralized before purification. Avoid the use of strong acids or bases during work-up. | |
| Difficulty Removing Benzyl Alcohol | 1. Similar Polarity: Benzyl alcohol often has a similar Rf value to the product, leading to co-elution during column chromatography. | 1. Aqueous Washes: Wash the organic layer with water or brine multiple times to reduce the concentration of benzyl alcohol before column chromatography. |
| 2. High Boiling Point: Benzyl alcohol's high boiling point makes it difficult to remove by simple evaporation. | 2. Vacuum Distillation: If the product is thermally stable enough, vacuum distillation can be effective in separating it from the higher-boiling benzyl alcohol. | |
| Presence of Carboxylic Acid Impurity | 1. Incomplete Esterification: The reaction between 3-oxocyclobutanecarboxylic acid and benzyl alcohol may not have gone to completion. | 1. Base Wash: An aqueous wash with a mild base like sodium bicarbonate will convert the carboxylic acid into its water-soluble salt, which can then be easily separated in the aqueous layer. |
| 2. Hydrolysis of the Ester: The ester may have partially hydrolyzed back to the carboxylic acid during work-up or storage. | 2. Anhydrous Conditions: Ensure all work-up and purification steps are carried out under anhydrous conditions to prevent hydrolysis. Store the purified product in a dry environment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can originate from the starting materials or side reactions. These may include:
-
Unreacted 3-oxocyclobutanecarboxylic acid: From incomplete esterification.
-
Excess Benzyl Alcohol: Often used in excess to drive the esterification reaction.
-
Byproducts from the synthesis of 3-oxocyclobutanecarboxylic acid: Depending on the synthetic route, these could include precursors like 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid esters or related compounds.[2]
-
Degradation products: Such as the decarboxylated ketone, resulting from the instability of the β-keto ester.
Q2: My NMR spectrum shows a singlet around 2.5-3.5 ppm that I can't identify. What could it be?
A2: A singlet in this region could correspond to the methylene protons of the cyclobutanone ring after decarboxylation. The β-keto ester can be prone to losing the carboxylate group under acidic conditions or upon heating, which would result in 3-benzylcyclobutanone.
Q3: Is this compound stable on silica gel?
A3: β-Keto esters can be sensitive to the acidic nature of standard silica gel, which may lead to degradation or isomerization.[3] It is advisable to use deactivated silica gel (washed with a base like triethylamine) or an alternative stationary phase such as neutral alumina to minimize this risk.
Q4: What is the best method to monitor the progress of the column chromatography?
A4: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system similar to your column eluent. The product can be visualized under a UV lamp (due to the benzyl group) or by staining with a potassium permanganate solution, which reacts with the ketone and ester functional groups.
Q5: Can I purify this compound by recrystallization?
A5: Recrystallization can be a viable method if the crude product is of reasonable purity and a suitable solvent or solvent system can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. However, finding an appropriate solvent may require some experimentation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates
-
UV lamp
-
Potassium permanganate stain
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Aqueous Work-up to Remove Acidic and Water-Soluble Impurities
This protocol is recommended prior to chromatographic purification to remove acidic starting materials and water-soluble byproducts.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution. Shake the funnel gently, venting frequently to release any evolved gas.
-
Separate the aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product ready for further purification.
Visualizations
References
Stability issues of Benzyl 3-Oxocyclobutanecarboxylate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Benzyl 3-Oxocyclobutanecarboxylate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage is at room temperature, protected from moisture and strong oxidizing agents.[3][4]
Q2: What is the primary degradation pathway for this compound?
A2: As a β-keto ester, the primary degradation pathway involves two main steps. First, hydrolysis of the benzyl ester to form the corresponding β-keto acid (3-Oxocyclobutanecarboxylic acid).[5][6] Second, this intermediate β-keto acid is prone to rapid decarboxylation (loss of CO2), especially when heated, to yield cyclobutanone.[7][8][9]
Q3: Is this compound sensitive to pH?
A3: Yes, the compound is susceptible to both acid- and base-catalyzed hydrolysis.[5] Strong acidic or basic conditions, particularly in aqueous solutions, will accelerate the cleavage of the ester bond, initiating the degradation pathway. Acidic conditions can facilitate the formation of benzyl ester bonds, suggesting that pH control is critical for stability.[10]
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can significantly accelerate degradation. While the ester itself has a predicted boiling point of over 300°C, the primary concern is the thermal instability of the β-keto acid intermediate that forms upon hydrolysis.[11][12] Heating this intermediate will readily cause decarboxylation.[7][8] Therefore, experiments at high temperatures in the presence of water should be avoided.
Q5: In which common solvents is this compound stable?
A5: The compound is soluble in common organic solvents like ethanol, ether, and other ester solvents.[11] It is generally stable in anhydrous, neutral organic solvents. However, care should be taken with protic solvents (like alcohols) if catalysts are present, as transesterification can occur.[13] Hydrolysis can be a concern in aqueous solutions or wet solvents.
Troubleshooting Guide
Q: I observed significant loss of my starting material during an aqueous workup after my reaction. What is the likely cause?
A: This is a classic sign of hydrolysis. The pH of your aqueous solution is a critical factor. If the solution is acidic or basic, it likely catalyzed the hydrolysis of the benzyl ester to 3-oxocyclobutanecarboxylic acid. This acid is more water-soluble than the starting material and may have been lost in the aqueous phase. Furthermore, if any heat was applied during the workup (e.g., solvent evaporation), the intermediate acid could have decarboxylated to cyclobutanone.
Troubleshooting Steps:
-
Maintain a neutral pH (around 7.0) during the workup.
-
Use a buffered solution if necessary.
-
Avoid prolonged exposure to aqueous conditions.
-
Perform extractions quickly and at room temperature or below.
Q: My reaction, which was run at 80°C, resulted in a low yield of the desired product and the formation of cyclobutanone. Why did this happen?
A: The combination of elevated temperature and the likely presence of trace amounts of water in your reaction mixture can lead to degradation. At 80°C, any starting material that undergoes hydrolysis to the β-keto acid will rapidly decarboxylate to form cyclobutanone.[7][8]
Troubleshooting Steps:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
If possible, lower the reaction temperature.
-
Consider if any reagent or catalyst is generating water in situ.
Q: I am using a strong acid/base catalyst and notice significant byproduct formation. How can I protect my compound?
A: Strong acids and bases are potent catalysts for the hydrolysis of the ester.[5] To minimize this, you should:
Troubleshooting Steps:
-
Switch to Milder Conditions: Explore milder catalysts that can achieve the desired transformation without promoting ester cleavage.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to the harsh conditions.
-
Lower the Temperature: Reducing the temperature will decrease the rate of the degradation reaction more significantly than many desired synthetic reactions.
-
Use Anhydrous Conditions: Preventing water from being in the reaction is the most effective way to stop hydrolysis.
Data Presentation
Table 1: Illustrative Stability of this compound under Different Aqueous pH Conditions
| pH Condition | Reagents | Temperature | Relative Stability | Primary Degradation Product(s) |
| Acidic (pH < 4) | Dilute HCl | Room Temp | Low | 3-Oxocyclobutanecarboxylic acid, Cyclobutanone |
| Neutral (pH ~7) | Deionized Water | Room Temp | High | Minimal degradation |
| Basic (pH > 9) | Dilute NaOH | Room Temp | Very Low | 3-Oxocyclobutanecarboxylate salt, Cyclobutanone |
Table 2: Illustrative Effect of Temperature on Stability in Neutral Aqueous Solution (pH 7)
| Temperature | Time (24h) | Estimated Degradation (%) |
| 4°C | 24h | < 1% |
| Room Temperature (~25°C) | 24h | ~ 2-5% |
| 50°C | 24h | ~ 15-25% |
| 80°C | 24h | > 50% |
Experimental Protocols
Protocol: Monitoring Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for assessing the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Citrate buffer (pH 4.0)
-
Carbonate-bicarbonate buffer (pH 10.0)
-
Class A volumetric flasks and pipettes
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Buffer Solutions: Prepare the required aqueous buffer solutions at the target pH values.
3. Stability Experiment Setup:
-
For each pH condition, pipette 9.5 mL of the buffer solution into a sealed vial.
-
Pre-incubate the vials at the desired temperature (e.g., 40°C).
-
To initiate the experiment (t=0), add 0.5 mL of the 1 mg/mL stock solution to each vial, resulting in a final concentration of 50 µg/mL.
-
Immediately withdraw a 1 mL aliquot for the t=0 time point.
4. Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 1 mL aliquots from each vial.
-
Immediately quench any further degradation by mixing the aliquot with an equal volume of acetonitrile.
-
Analyze the samples by a validated reverse-phase HPLC method (e.g., C18 column) with UV detection. The mobile phase could consist of an acetonitrile/water gradient.
-
Quantify the peak area of the remaining this compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for conducting a stability study.
References
- 1. aksci.com [aksci.com]
- 2. kasturiaromatics.com [kasturiaromatics.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound [myskinrecipes.com]
- 5. aklectures.com [aklectures.com]
- 6. mcat-review.org [mcat-review.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. chembk.com [chembk.com]
- 12. This compound | CAS#:198995-91-4 | Chemsrc [chemsrc.com]
- 13. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Common side reactions in the synthesis of Benzyl 3-Oxocyclobutanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-Oxocyclobutanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | The Fischer esterification reaction is reversible.[1] | - Use a large excess of benzyl alcohol to shift the equilibrium towards the product.[1] - Remove water as it forms using a Dean-Stark apparatus or a suitable drying agent.[2] |
| Decarboxylation of the starting material, 3-oxocyclobutanecarboxylic acid, may be occurring. | - Maintain a moderate reaction temperature to minimize decarboxylation of the β-keto acid starting material. | |
| Presence of a Low-Boiling Point Impurity | Formation of dibenzyl ether as a byproduct from the self-condensation of benzyl alcohol under acidic conditions.[3] | - Use a minimal amount of acid catalyst. - Purify the crude product by vacuum distillation or column chromatography to separate the ether. |
| Observation of a White Precipitate During Workup | If a coupling agent like DCC is used for esterification (Steglich esterification), the precipitate is likely dicyclohexylurea (DCU). | - Remove DCU by filtration. Cooling the reaction mixture can enhance precipitation. |
| Product Decomposes During Silica Gel Chromatography | The β-keto ester product may be unstable on silica gel. | - Minimize the time the product is on the silica gel column. - Consider alternative purification methods such as vacuum distillation or using a less acidic stationary phase like alumina. |
| Formation of a High-Molecular-Weight Byproduct | Aldol self-condensation of the cyclobutanone moiety of the starting material or product. | - Avoid basic conditions during the reaction and workup. - If base-catalyzed transesterification is used, carefully control the reaction conditions. |
| Presence of Benzaldehyde or Benzoic Acid Impurities | Oxidation of the starting material, benzyl alcohol. | - Use high-purity benzyl alcohol. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of 3-oxocyclobutanecarboxylic acid with benzyl alcohol. Other methods include Steglich esterification using a coupling agent like DCC, or the reaction of a salt of the carboxylic acid with benzyl bromide.
Q2: Why is the decarboxylation of 3-oxocyclobutanecarboxylic acid a concern?
A2: 3-Oxocyclobutanecarboxylic acid is a β-keto acid. β-Keto acids are thermally unstable and can readily lose carbon dioxide upon heating to form cyclobutanone. This side reaction reduces the yield of the desired ester.
Q3: What are the typical catalysts used for the Fischer esterification of 3-oxocyclobutanecarboxylic acid?
A3: Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1]
Q4: How can I monitor the progress of the esterification reaction?
A4: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting materials and the appearance of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5: Benzyl alcohol can be an irritant. Strong acids like sulfuric acid are corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Experimental Protocols
Representative Protocol for Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Benzyl alcohol (excess, e.g., 5 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclobutanecarboxylic acid, benzyl alcohol, and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Fischer Esterification Mechanism.
Caption: Troubleshooting Workflow.
References
Optimizing reaction parameters for Benzyl 3-Oxocyclobutanecarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 3-Oxocyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method involves a two-step process:
-
Dieckmann Condensation: An intramolecular cyclization of a substituted diethyl succinate derivative to form the cyclobutane ring and create a β-keto ester.[1][2]
-
Esterification: The resulting 3-oxocyclobutanecarboxylic acid is then esterified with benzyl alcohol to yield the final product.[3]
Alternatively, direct synthesis from benzyl alcohol and cyclobutanedione under acidic conditions has been suggested.[3]
Q2: What are the critical parameters to control during the Dieckmann condensation for this synthesis?
A2: The success of the Dieckmann condensation is highly dependent on the choice of base, solvent, and reaction temperature.[4][5] A strong, non-nucleophilic base is crucial to prevent side reactions. The reaction is typically performed under anhydrous conditions to avoid hydrolysis of the ester and deactivation of the base.
Q3: I am observing low yields in my Dieckmann condensation. What are the possible causes?
A3: Low yields can stem from several factors:
-
Inappropriate Base: The base may not be strong enough to efficiently deprotonate the α-carbon of the diester.[6]
-
Presence of Water: Moisture can quench the base and lead to saponification of the ester.
-
Intermolecular Condensation: If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to dimerized or polymeric byproducts.[7][8]
-
Reverse Dieckmann Reaction: If the product does not have an enolizable proton, the reverse reaction can occur, leading to ring-opening.[5]
Q4: During the esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol, what are common side reactions?
A4: Side reactions can include:
-
Incomplete Esterification: Leaving unreacted starting material.
-
Dehydration of Benzyl Alcohol: Forming dibenzyl ether, especially under harsh acidic conditions.
-
Decarboxylation: The β-keto acid is susceptible to decarboxylation (loss of CO2) upon heating, which can lead to the formation of cyclobutanone.[9][10][11]
Q5: My purified this compound appears to be unstable. Is this expected?
A5: Some β-keto esters can be sensitive to purification conditions. It has been noted that purification on silica gel can sometimes lead to lower recovery, suggesting potential instability on the stationary phase.[3] The compound should be stored in a dry, room-temperature environment.[12][13]
Troubleshooting Guides
Problem 1: Low or No Yield of the Cyclized Product (Dieckmann Condensation)
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed (starting material recovered) | Inactive or insufficient base. | Use a fresh, strong base such as sodium ethoxide, potassium tert-butoxide, or sodium hydride. Ensure at least one full equivalent of base is used.[14] |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. | |
| Formation of a complex mixture of products | Intermolecular side reactions are occurring. | Run the reaction at a higher dilution to favor the intramolecular cyclization. |
| The base is too nucleophilic, leading to transesterification or other side reactions. | Switch to a bulkier, less nucleophilic base like potassium tert-butoxide or LDA.[4] | |
| Product decomposes upon workup | The acidic workup is too harsh. | Use a milder acid for neutralization and perform the workup at a lower temperature. |
Problem 2: Inefficient Esterification or Product Degradation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to the benzyl ester | Inefficient water removal. | Use a Dean-Stark apparatus if running under conditions that produce water. Alternatively, use a coupling agent that does not produce water. |
| Insufficient catalyst or inappropriate catalyst. | Optimize the amount of acid catalyst or consider using a different esterification method, such as using triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction).[15] | |
| Formation of significant amounts of cyclobutanone | Decarboxylation of the starting β-keto acid.[16][17] | Perform the esterification at a lower temperature. Consider protecting the ketone functionality prior to esterification if decarboxylation is a persistent issue. |
| Presence of dibenzyl ether in the product | Harsh acidic conditions and high temperatures. | Reduce the amount of acid catalyst and lower the reaction temperature. |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and benzyl alcohol during column chromatography | Similar polarities of the two compounds. | Optimize the solvent system for chromatography, using a less polar eluent.[18] Consider a pre-chromatography wash with a dilute base to remove any acidic impurities that might interact with the silica. |
| Product degradation on silica gel column | The product is sensitive to the acidic nature of silica gel. | Use a neutral or basic alumina column for chromatography. Alternatively, consider purification by vacuum distillation if the product is thermally stable.[3] |
| Persistent oily product that won't crystallize | Presence of impurities. | Re-purify by column chromatography. Attempt crystallization from a different solvent system or use a seed crystal.[19] |
| Polymerization during distillation | Acidic residues or metal contaminants. | Before distillation, wash the crude product with a weak base solution (e.g., 5% sodium bicarbonate) to neutralize any residual acid.[20] |
Experimental Protocols
Illustrative Protocol 1: Dieckmann Condensation
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagents: Sodium ethoxide (1.1 equivalents) is suspended in anhydrous toluene.
-
Reaction: The appropriate dibenzyl succinate derivative (1 equivalent) is dissolved in anhydrous toluene and added dropwise to the sodium ethoxide suspension at room temperature.
-
Heating: The reaction mixture is then heated to reflux for 2-4 hours, with the progress monitored by TLC.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Illustrative Protocol 2: Benzyl Esterification
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: 3-Oxocyclobutanecarboxylic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid are dissolved in toluene.
-
Reaction: The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark trap. The reaction is monitored by TLC until the starting acid is consumed.
-
Workup: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.
Data Presentation
Table 1: Common Bases for Dieckmann Condensation
| Base | Typical Solvent | Relative Strength | Key Characteristics |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Strong | Commonly used, but can lead to transesterification if the ester is not an ethyl ester.[4] |
| Potassium tert-Butoxide (t-BuOK) | THF, t-Butanol | Very Strong | Bulky, non-nucleophilic base, good for avoiding side reactions.[4] |
| Sodium Hydride (NaH) | THF, DMF | Very Strong | Non-nucleophilic, but heterogeneous reaction can sometimes be slow. Requires careful handling. |
| Lithium Diisopropylamide (LDA) | THF | Very Strong | Very strong, non-nucleophilic base, useful for kinetic deprotonation at low temperatures.[4] |
Table 2: Typical Esterification Conditions
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Key Features |
| Fischer Esterification | H₂SO₄ or p-TsOH | Toluene | Reflux | Reversible reaction, requires water removal. |
| Steglich Esterification | DCC, DMAP | Dichloromethane | 0 - Room Temp | Mild conditions, good for sensitive substrates. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF | 0 - Room Temp | Mild, but reagents can be difficult to remove.[15] |
| Using 2-benzyloxy-1-methylpyridinium triflate | Pre-formed or in situ | Toluene | 85-90 | Neutral conditions, good for acid or base sensitive substrates.[21] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Dieckmann condensation.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. When a Dieckmann condensation is attempted with diethyl succinate, the pr.. [askfilo.com]
- 8. brainly.com [brainly.com]
- 9. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. This compound [myskinrecipes.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 17. aklectures.com [aklectures.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
Identification and removal of byproducts in Benzyl 3-Oxocyclobutanecarboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 3-Oxocyclobutanecarboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of 3-Oxocyclobutanecarboxylic acid with benzyl alcohol. Common methods to facilitate this reaction include:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium towards the product.
-
Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), are used to activate the carboxylic acid for esterification under milder conditions.[1][2]
-
Reaction with benzyl halides: 3-Oxocyclobutanecarboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then be reacted with benzyl bromide or benzyl chloride.[3]
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The most common byproducts are typically unreacted starting materials and reagents from the specific synthetic route employed. These can include:
-
Unreacted 3-Oxocyclobutanecarboxylic acid: Due to the equilibrium nature of some esterification reactions, incomplete conversion can leave residual starting acid.
-
Unreacted benzyl alcohol or benzyl bromide/chloride: An excess of the benzylating agent is often used to drive the reaction to completion, leading to its presence in the crude product.
-
Byproducts from carbodiimide reagents: For instance, when using DCC, dicyclohexylurea (DCU) is a major byproduct that needs to be removed.
-
Decarboxylation product: 3-Oxocyclobutanecarboxylic acid can be prone to decarboxylation under certain conditions, potentially leading to the formation of cyclobutanone.[4][5]
Q3: How can I identify the main product and byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for accurate identification:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and identify the presence of different components. Staining with permanganate can help visualize non-UV active compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile components and identifying them based on their mass spectra.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information about the product and any significant impurities. Key signals to look for in the 1H NMR of this compound include the benzylic protons and the protons of the cyclobutane ring.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction has stalled, consider adding more of the coupling reagent or benzylating agent. For Fischer esterification, ensure efficient removal of water using a Dean-Stark apparatus or a drying agent. |
| Decomposition of Starting Material or Product | 3-Oxocyclobutanecarboxylic acid can be unstable under harsh conditions.[9] Avoid excessively high temperatures or prolonged reaction times, especially in the presence of strong acids or bases. The stability of the cyclobutane ring can be sensitive to certain reagents. |
| Inefficient Purification | The product may be partially lost during workup or purification. Ensure proper phase separation during extractions and optimize column chromatography conditions to minimize product loss. |
Problem 2: Presence of Unreacted 3-Oxocyclobutanecarboxylic Acid in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Activating Agent | Ensure that at least a stoichiometric amount of the coupling reagent (e.g., DCC, EDC) is used. |
| Equilibrium Limitation (Fischer Esterification) | Drive the reaction to completion by using an excess of benzyl alcohol or by removing water as it is formed. |
| Inadequate Workup | During the aqueous workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid. Be cautious, as strong bases may affect the ester. |
Problem 3: Presence of Unreacted Benzyl Alcohol in the Final Product
| Possible Cause | Suggested Solution |
| Excess Benzyl Alcohol Used | Unreacted benzyl alcohol can often be removed by washing the organic layer with water or brine during the workup. |
| Co-elution during Chromatography | Optimize the solvent system for column chromatography to achieve better separation between the product and benzyl alcohol. A less polar solvent system may be beneficial. |
| High Vacuum Distillation | If the product is thermally stable, unreacted benzyl alcohol can be removed by distillation under reduced pressure. |
Problem 4: Presence of Unreacted Benzyl Bromide/Chloride in the Final Product
| Possible Cause | Suggested Solution |
| Excess Benzylating Agent Used | Unreacted benzyl bromide/chloride can be quenched by adding a nucleophilic scavenger like triethylamine at the end of the reaction, which forms a water-soluble quaternary ammonium salt that can be removed during aqueous workup. |
| Incomplete Quenching | Ensure sufficient time and an adequate amount of the quenching agent are used to completely react with the excess benzyl halide. |
| Chromatographic Separation | Benzyl halides are generally less polar than the ester product and can often be separated by silica gel chromatography using a non-polar eluent. |
Data Presentation
Table 1: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~324.9 °C (Predicted) |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 7.40-7.30 (m, 5H), 5.15 (s, 2H), 3.45-3.20 (m, 5H) |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 203.1, 172.5, 135.5, 128.6, 128.3, 128.2, 67.0, 51.6, 27.3 |
Note: NMR data are predicted and may vary based on experimental conditions.
Experimental Protocols
General Procedure for Esterification using DCC and DMAP
-
Dissolution: Dissolve 3-Oxocyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alcohol and Catalyst: Add benzyl alcohol (1.0-1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq).
-
Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining DMAP.
-
Wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
-
Wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the synthesis and purification of this compound.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. gcms.cz [gcms.cz]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of Benzyl 3-Oxocyclobutanecarboxylate
Welcome to the technical support center for the synthesis of Benzyl 3-Oxocyclobutanecarboxylate. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction is showing low or no conversion. What are the potential causes and solutions?
A1: Low or no conversion in the esterification of 3-Oxocyclobutanecarboxylic acid with benzyl alcohol can stem from several factors depending on the chosen method.
-
Fischer-Speier Esterification: This is an equilibrium-driven reaction. To favor product formation, consider the following:
-
Water Removal: Ensure that water, a byproduct of the reaction, is effectively removed. This can be achieved by using a Dean-Stark apparatus or a drying agent.
-
Excess Reagent: Use a large excess of either benzyl alcohol or 3-Oxocyclobutanecarboxylic acid to shift the equilibrium towards the product.
-
Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or inactive. Use a fresh, anhydrous catalyst.
-
-
Steglich Esterification: This method uses a coupling agent like DCC or EDC.
-
Reagent Quality: Ensure the coupling agent (DCC, EDC) and catalyst (DMAP) are fresh and anhydrous. DCC is particularly sensitive to moisture.
-
Stoichiometry: Precise stoichiometry is crucial. Ensure accurate measurement of all reagents.
-
-
Mitsunobu Reaction:
-
Reagent Purity: The purity of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) is critical. PPh₃ can oxidize over time.
-
Order of Addition: The order of reagent addition can be important. Typically, the alcohol, carboxylic acid, and PPh₃ are mixed before the slow addition of the azodicarboxylate at a low temperature.
-
Q2: I am observing a significant amount of side products in my reaction mixture. What are they and how can I minimize their formation?
A2: The formation of side products is a common issue. The nature of these byproducts depends on the reaction conditions.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 3-Oxocyclobutanecarboxylic acid and benzyl alcohol. Improving the reaction conversion (see Q1) is the primary solution.
-
Dibenzyl Ether: In acid-catalyzed reactions, benzyl alcohol can self-condense to form dibenzyl ether, especially at higher temperatures. Running the reaction at the lowest effective temperature can minimize this.
-
N-acylurea Formation (Steglich Esterification): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further. Using a catalytic amount of DMAP helps to accelerate the desired esterification and suppress this side reaction.
-
Carbamoyl-urea Species: In some instances, side reactions involving the 3-oxocyclobutanecarboxylic acid have been reported to form carbamoyl-urea species.[1] Careful control of reaction conditions and purification are necessary to address this.
Q3: What is the best method for purifying this compound?
A3: The purification strategy depends on the impurities present.
-
Extraction: A standard aqueous workup is the first step. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted 3-Oxocyclobutanecarboxylic acid. Subsequent washes with water and brine will remove other water-soluble impurities.
-
Chromatography: Silica gel column chromatography is a highly effective method for separating the product from unreacted benzyl alcohol and other non-polar side products like dibenzyl ether. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is thermally stable, vacuum distillation can be an option for purification, especially on a larger scale. However, the boiling point of this compound is relatively high.
Q4: Can the ketone functionality of 3-Oxocyclobutanecarboxylic acid interfere with the esterification reaction?
A4: Under standard esterification conditions (Fischer, Steglich, Mitsunobu), the ketone group is generally stable and does not interfere with the reaction at the carboxylic acid moiety. However, under strongly acidic or basic conditions, or in the presence of certain nucleophiles, side reactions involving the ketone, such as aldol condensation or ketal formation (if diols are present as impurities), are theoretically possible but not commonly reported for this specific synthesis.
Data Presentation
Table 1: Comparison of Common Esterification Methods for this compound Synthesis
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Reagents | 3-Oxocyclobutanecarboxylic acid, Benzyl alcohol, Acid catalyst (e.g., H₂SO₄) | 3-Oxocyclobutanecarboxylic acid, Benzyl alcohol, DCC/EDC, DMAP (cat.) | 3-Oxocyclobutanecarboxylic acid, Benzyl alcohol, PPh₃, DEAD/DIAD |
| Typical Solvent | Toluene (with Dean-Stark) or excess Benzyl alcohol | Dichloromethane (DCM), Tetrahydrofuran (THF) | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Temperature | Reflux (80-110 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours | 1 - 6 hours |
| Advantages | Inexpensive reagents, suitable for large scale. | Mild conditions, high yields, suitable for acid-sensitive substrates. | Very mild conditions, stereochemical inversion of the alcohol (if applicable). |
| Disadvantages | Equilibrium limited, often requires harsh conditions (high temp, strong acid). | Stoichiometric byproduct (DCU/EDU) can complicate purification, reagents are moisture-sensitive. | Stoichiometric byproducts (triphenylphosphine oxide, hydrazinedicarboxylate) require careful purification, reagents are relatively expensive. |
Experimental Protocols
Protocol 1: Steglich Esterification of 3-Oxocyclobutanecarboxylic Acid
This method is often preferred for its mild conditions and good yields.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of 3-Oxocyclobutanecarboxylic acid (1.0 eq) and benzyl alcohol (1.1 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart outlining the troubleshooting steps for the synthesis of this compound.
References
Preventing decomposition of Benzyl 3-Oxocyclobutanecarboxylate during workup
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the decomposition of Benzyl 3-Oxocyclobutanecarboxylate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during workup?
A1: The primary cause of decomposition is the inherent instability of the β-keto ester functional group. This structure is susceptible to hydrolysis, which cleaves the benzyl ester to form 3-oxocyclobutanecarboxylic acid. This resulting β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO2) upon gentle heating or under acidic/basic conditions to yield cyclobutanone.[1][2][3] The benzyl alcohol is formed as a byproduct of the initial hydrolysis step.
Q2: Which specific workup conditions are most likely to cause decomposition?
A2: Harsh acidic or basic conditions are the main culprits. Using strong acids (e.g., concentrated HCl, H2SO4) or strong bases (e.g., NaOH, KOH) for quenching or extraction can catalyze the hydrolysis of the ester.[4] Additionally, prolonged heating during any stage of the workup, including solvent removal, can promote the decarboxylation of the intermediate β-keto acid.[1][3] Some evidence also suggests that β-keto esters can be sensitive to purification by standard silica gel chromatography.[5]
Q3: How can I detect if my product has decomposed?
A3: Decomposition can be suspected if you observe poor recovery of the desired product and the presence of new, more volatile, or more polar spots on your TLC analysis. The primary decomposition byproducts to look for are benzyl alcohol and cyclobutanone . These can be identified by techniques such as GC-MS, LC-MS, or NMR spectroscopy by comparing with authentic samples or spectral data.
Q4: Are there any stabilizing agents I can add during the workup?
A4: While specific "stabilizers" for this exact compound during workup are not commonly documented, the best strategy is to maintain mild conditions. This involves using buffered aqueous solutions or weak acids/bases for neutralization and minimizing the duration of the workup. For long-term storage, keeping the compound in a dry, cool environment is recommended.[6]
Troubleshooting Guide: Preventing Decomposition
This section provides solutions to common problems encountered during the workup of this compound.
Issue 1: Low yield after aqueous workup.
-
Potential Cause: Hydrolysis and subsequent decarboxylation due to inappropriate pH during quenching or extraction.
-
Solution: Employ a milder workup protocol. Avoid strong acids and bases. Use saturated aqueous solutions of mild reagents for pH adjustment and washing.
.
Figure 1. Primary decomposition pathway of this compound.
Issue 2: Product degradation during purification.
-
Potential Cause: Decomposition on the surface of standard silica gel, which can be slightly acidic.
-
Solution: If column chromatography is necessary, use deactivated silica gel. This can be prepared by treating the silica with a solution of triethylamine in the elution solvent, followed by flushing with the pure eluent. Alternatively, consider other purification methods like crystallization if the product is a solid.[5]
Recommended Experimental Protocols
Protocol 1: Mild Aqueous Workup Procedure
This protocol is designed to minimize contact with harsh acidic or basic conditions.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution (pH ~5-6) until the reaction is neutralized.[7] Avoid strong acids.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[8] Minimize the time the organic layer is in contact with the aqueous phase.
-
Washing: Combine the organic layers. Wash sequentially with:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Solvent Removal: Filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporation) using a low bath temperature (<40 °C) to avoid thermal decomposition.
.
Figure 2. Recommended workflow for a mild aqueous workup.
Protocol 2: Purification by Deactivated Silica Gel Chromatography
-
Prepare Slurry: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane).
-
Add Deactivating Agent: Add triethylamine (Et3N) to the slurry to constitute ~1% of the total solvent volume.
-
Pack Column: Pack the column with the triethylamine-containing slurry.
-
Flush Column: Flush the packed column with at least 5-10 column volumes of the initial mobile phase (without triethylamine) to remove the excess amine, leaving a passivated silica surface.
-
Load and Elute: Load the crude product onto the column and elute with your gradient system as usual.
Data Summary
The following table summarizes the conditions to favor for stability versus those that risk decomposition of this compound.
| Parameter | Favorable Conditions (Promotes Stability) | Unfavorable Conditions (Risks Decomposition) |
| pH for Quench/Wash | 5 - 8 (e.g., sat. aq. NH4Cl, sat. aq. NaHCO3) | < 4 or > 9 (e.g., 1M HCl, 1M NaOH) |
| Temperature | 0 °C to Room Temperature (<40 °C for concentration) | Elevated temperatures (> 50 °C) |
| Aqueous Contact Time | Minimized (rapid extraction) | Prolonged (e.g., overnight stirring with aqueous layers) |
| Purification Media | Deactivated (neutral) silica gel, Alumina (neutral), Crystallization | Standard (acidic) silica gel |
.
Figure 3. Troubleshooting flowchart for diagnosing and addressing product decomposition.
References
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. aklectures.com [aklectures.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Purifying Benzyl 3-Oxocyclobutanecarboxylate with Column Chromatography
Welcome to the technical support center for the chromatographic purification of Benzyl 3-Oxocyclobutanecarboxylate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for flash chromatography
-
Pressurized air or nitrogen source
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane) to determine the optimal mobile phase for separation. An ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using pressurized air or nitrogen to begin eluting the compounds.
-
A gradient elution is often effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the compounds.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: TLC Analysis of this compound with Different Solvent Systems
| Solvent System (Ethyl Acetate:Hexane) | Rf Value of this compound (Approximate) | Observations |
| 5:95 | 0.15 | Good for starting the column, allows for strong initial binding. |
| 10:90 | 0.28 | Ideal for achieving good separation from less polar impurities. |
| 20:80 | 0.45 | May be too high for good separation from closely eluting impurities. |
| 30:70 | 0.60 | Compound elutes quickly; risk of co-elution with more polar impurities. |
Table 2: Example Gradient Elution Protocol for a 5g Crude Sample
| Step | Solvent System (Ethyl Acetate:Hexane) | Volume | Purpose |
| 1 | 5:95 | 200 mL | Elute very non-polar impurities. |
| 2 | 10:90 | 400 mL | Elute the target compound. |
| 3 | 20:80 | 300 mL | Elute more polar impurities. |
| 4 | 50:50 | 200 mL | Wash the column of highly polar compounds. |
Mandatory Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree for Purification Issues.
Troubleshooting Guide
Q1: My compound is giving a broad or tailing peak during column chromatography. What could be the cause and how can I fix it?
A1: Broad or tailing peaks are a common issue, especially with polar compounds like β-keto esters.
-
Cause 1: Keto-Enol Tautomerism: this compound can exist in equilibrium between its keto and enol forms. These two forms can have slightly different polarities, leading to their separation on the column, which manifests as a broad peak.
-
Solution: Try using a less polar, non-protic solvent system. The interconversion between tautomers can sometimes be minimized in such environments. In some cases, derivatizing the keto-enol group to a single species (e.g., as a silyl enol ether) before chromatography and then deprotecting after purification can be an effective strategy.
-
-
Cause 2: Strong Interaction with Silica Gel: The polar ketone and ester groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to slow and uneven elution.
-
Solution 1: Add a small amount of a more polar solvent, like methanol (not exceeding 5-10%), to your eluent. This can help to block the active sites on the silica and improve the peak shape.
-
Solution 2: Consider using an "end-capped" silica gel, where the free silanol groups have been chemically modified to be less interactive.
-
Q2: I'm not recovering my compound from the column, or the yield is very low. What should I do?
A2: This can be a frustrating problem and often points to on-column degradation.
-
Cause: Compound Degradation on Acidic Silica: The cyclobutanone ring can be sensitive to acidic conditions, and the inherent acidity of silica gel might be causing your compound to decompose during the purification process.
-
Solution 1: Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel. This can be done by flushing the packed column with a solvent mixture containing a small amount of a base, such as 1-2% triethylamine in your mobile phase, followed by flushing with the mobile phase without the amine before loading your sample.[1][2]
-
Solution 2: Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a different stationary phase altogether, such as neutral alumina.
-
Q3: The separation between my product and an impurity is poor, even though they have different Rf values on the TLC plate. How can I improve the resolution?
A3: This is a common challenge in chromatography, and several factors could be at play.
-
Cause 1: Inappropriate Gradient Slope: If you are using a gradient elution, the increase in polarity might be too steep, causing the compounds to elute too closely together.
-
Solution: Use a shallower gradient. This means making smaller, more gradual increases in the polarity of the mobile phase. This will increase the overall run time but can significantly improve separation.
-
-
Cause 2: Column Overloading: If you load too much crude material onto the column, the stationary phase can become saturated, leading to broad bands and poor separation.
-
Solution: Use a larger column with more silica gel for the amount of material you are trying to purify, or reduce the amount of crude product loaded onto the column.
-
-
Cause 3: Co-elution: The impurity may have a very similar polarity to your product in the chosen solvent system.
-
Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation and improve the resolution between your product and the impurity.
-
Frequently Asked Questions (FAQs)
Q4: What is the ideal Rf value I should aim for when developing a solvent system for column chromatography?
A4: For optimal separation in column chromatography, an Rf value between 0.2 and 0.4 for your target compound on a TLC plate is generally recommended. An Rf in this range ensures that the compound binds to the stationary phase sufficiently to be separated from less polar impurities but will still elute in a reasonable volume of solvent.
Q5: What is the difference between isocratic and gradient elution, and which one should I use?
A5:
-
Isocratic elution uses a single, constant solvent composition throughout the entire purification. It is simpler to set up and is often suitable for separating compounds with similar polarities.
-
Gradient elution involves gradually increasing the polarity of the mobile phase during the separation. This is particularly useful for complex mixtures containing compounds with a wide range of polarities. A gradient allows for the elution of non-polar compounds first in a less polar solvent, followed by the elution of more polar compounds as the solvent polarity increases. For purifying this compound from a typical reaction mixture, a gradient elution is often more effective.
Q6: How much silica gel should I use for my column?
A6: The amount of silica gel depends on the difficulty of the separation and the amount of crude material. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For easier separations, a lower ratio can be used, while for difficult separations with closely eluting spots, a higher ratio is recommended.
Q7: Can I reuse my silica gel column?
A7: It is generally not recommended to reuse silica gel for purifying different compounds, as cross-contamination can be a significant issue. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly washed with a very polar solvent after each run. However, for obtaining high-purity material for drug development and research, using fresh silica gel for each purification is the best practice to ensure reproducibility and purity.
References
Technical Support Center: Monitoring Benzyl 3-Oxocyclobutanecarboxylate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving Benzyl 3-Oxocyclobutanecarboxylate using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of using TLC to monitor my reaction? A1: Thin-layer chromatography (TLC) is a technique used to separate components in a mixture based on their polarity.[1] For reaction monitoring, small aliquots of your reaction mixture are spotted on a TLC plate over time. By observing the disappearance of the starting material spot (this compound) and the appearance of a new product spot, you can determine the reaction's progress and endpoint.[2][3][4]
Q2: How do I choose an appropriate mobile phase (eluent) for my TLC? A2: The choice of mobile phase is critical for good separation. For a compound like this compound, which contains both an ester and a ketone, a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is a good starting point.[1] You may need to optimize the solvent ratio to achieve a starting material Rf value of approximately 0.3-0.4, which typically provides a good window for observing product formation.
Q3: How can I visualize the spots on the TLC plate? A3: this compound contains a benzyl group, which is an aromatic ring. Therefore, the most straightforward and non-destructive method is using a UV lamp (254 nm).[5] The compound will absorb the UV light and appear as a dark spot on a fluorescent TLC plate. For products that may not be UV-active, or for additional confirmation, you can use chemical stains. Good general-purpose stains include potassium permanganate (KMnO₄), phosphomolybdic acid (PMA), or ceric ammonium molybdate (CAM).[6][7] A 2,4-dinitrophenylhydrazine (DNP) stain can be used specifically to visualize the ketone functional group.[8]
Q4: What do the different spots on my TLC plate mean? A4: To correctly interpret your TLC plate, it is standard practice to spot three lanes:
-
Lane 1 (Reference): A pure sample of your starting material, this compound.
-
Lane 2 (Co-spot): A spot containing both your starting material and the reaction mixture. This helps to confirm if a spot in the reaction mixture is indeed unreacted starting material.[2][3]
-
Lane 3 (Reaction Mixture): An aliquot taken directly from your reaction at a specific time point.[2][3]
As the reaction progresses, the spot corresponding to the starting material in Lane 3 should diminish, while a new spot (the product) should appear. The product's polarity will determine if it appears above (less polar) or below (more polar) the starting material.
Q5: When is my reaction considered complete? A5: The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane on the TLC plate.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or "tailing". | 1. The sample spotted is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample was applied too slowly or the spot is too large. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to your mobile phase. 3. Apply the sample quickly with a thin capillary tube to keep the initial spot small. |
| All spots remain at the baseline. | The mobile phase is not polar enough to move the compounds up the plate. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase mixture. |
| All spots run to the top of the plate (solvent front). | The mobile phase is too polar for the compounds. | Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase mixture. |
| Spots are not separating (overlapping or same Rf). | 1. The mobile phase does not have the right selectivity for your compounds. 2. The product and starting material have very similar polarities. | 1. Try a different solvent system. For example, replace hexanes with toluene or ethyl acetate with diethyl ether. 2. Use a longer TLC plate to allow for better separation. 3. Consider using high-performance TLC (HPTLC) plates which offer better resolution.[9] |
| No spots are visible under UV light. | 1. The compound is not UV-active. 2. The concentration of the compound is too low to be detected. | 1. Use a chemical stain for visualization (e.g., potassium permanganate or PMA). 2. Try spotting a more concentrated sample or spotting the same lane multiple times (allowing the solvent to dry in between applications). |
| A new spot appears, but the starting material spot never disappears. | 1. The reaction has reached equilibrium. 2. The reaction is very slow or has stalled. 3. One of the reagents has degraded or was of poor quality. | 1. Confirm if the reaction is known to be an equilibrium process. 2. Re-check reaction conditions (temperature, catalyst, etc.). 3. Verify the purity and integrity of your reagents. |
Data Presentation: Typical TLC Parameters
The following table provides a starting point for developing a TLC method for this compound reactions. Actual Rf values will vary based on specific reaction conditions, products, and exact TLC parameters (plate manufacturer, temperature, etc.).
| Compound | Expected Polarity | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Range | Visualization Method |
| This compound (Starting Material) | Intermediate | 3:1 to 2:1 | 0.3 - 0.5 | UV (254 nm), KMnO₄, DNP |
| Potential Product (e.g., corresponding alcohol after reduction) | More Polar | 3:1 to 2:1 | 0.1 - 0.3 | UV (if chromophore remains), KMnO₄, PMA |
| Potential Byproduct (e.g., less polar derivative) | Less Polar | 3:1 to 2:1 | 0.5 - 0.7 | UV, KMnO₄ |
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Plate Preparation:
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline.
-
Mark three small, equidistant points on the baseline for spotting (e.g., "S" for Starting Material, "C" for Co-spot, "R" for Reaction).
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, touch it to the starting material solution and then briefly and gently touch it to the "S" mark on the baseline.
-
Take a small aliquot (a drop) from your reaction vessel using a capillary tube.
-
Spot this aliquot on the "R" mark.
-
Spot the same "R" aliquot directly on top of the "S" spot to create the co-spot lane ("C"). Ensure the plate is dry before the second application.
-
-
Development:
-
Pour a small amount (0.5 cm depth) of your chosen mobile phase into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Once the TLC plate spots are dry, carefully place the plate into the chamber using forceps. Ensure the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to travel up the plate undisturbed until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp. Circle the spots lightly with a pencil.[5]
-
If necessary, use a chemical stain for further visualization. This is a destructive method.[10]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]
-
Mandatory Visualization
The following diagram illustrates the standard workflow for monitoring a chemical reaction using thin-layer chromatography.
Caption: Workflow for Reaction Monitoring by TLC.
References
- 1. esi.utexas.edu [esi.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Benzyl 3-Oxocyclobutanecarboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the catalytic synthesis of Benzyl 3-Oxocyclobutanecarboxylate, a valuable intermediate in organic synthesis[1]. The focus is on overcoming common challenges related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A1: The synthesis, typically involving the benzylation of a 3-oxocyclobutanecarboxylate salt, is often performed in a biphasic system (e.g., aqueous/organic). Therefore, Phase-Transfer Catalysts (PTCs) are highly effective. The most common PTCs for this type of SN2 reaction are quaternary 'onium' salts, such as tetraalkylammonium and phosphonium salts.[2] Benzyltriethylammonium chloride (BTEAC) and tetrabutylammonium bromide (TBAB) are frequently used due to their efficacy and commercial availability.[3][4]
Q2: What is the fundamental role of a phase-transfer catalyst in this synthesis?
A2: A phase-transfer catalyst facilitates the reaction between reactants located in different, immiscible phases (e.g., an aqueous phase containing the carboxylate salt and an organic phase containing benzyl chloride).[2] The PTC cation forms an ion pair with the carboxylate anion. This new, lipophilic ion pair is soluble in the organic phase, allowing it to migrate from the aqueous layer into the organic layer where it can react with the benzyl chloride.[4][5] This process overcomes the immiscibility of the reactants, significantly accelerating the reaction rate under mild conditions.[4]
Q3: My reaction yield is consistently low. How can the catalyst be the cause?
A3: Low yield can be attributed to several catalyst-related factors:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to facilitate the transport of reactants between phases efficiently. An optimal loading (typically 1-10 mol%) should be determined experimentally.
-
Catalyst Decomposition: Some quaternary ammonium salts can degrade at elevated temperatures (Hoffmann elimination). Ensure the reaction temperature is appropriate for the chosen catalyst's stability.
-
Poor Catalyst Selection: The lipophilicity of the PTC is crucial. If the catalyst is too hydrophilic, it will remain in the aqueous phase; if too lipophilic, it may not effectively exchange anions at the interface.
-
Presence of Impurities: Water or other impurities in the reactants or solvents can interfere with the catalyst's activity or promote side reactions.[6]
Q4: I am observing significant side product formation. How can catalyst choice and reaction conditions help improve selectivity?
A4: Side products in this synthesis can arise from competing reactions, such as hydrolysis of the benzyl chloride or the ester product. Proper catalyst selection and condition optimization can enhance selectivity:
-
Reaction Time and Temperature: PTCs often allow for lower reaction temperatures and shorter reaction times, which can minimize the formation of degradation products.[7] Monitor the reaction progress (e.g., by TLC or HPLC) to avoid prolonged reaction times after the starting material is consumed.
-
Catalyst Selectivity: While less common for simple benzylations, in more complex systems, the structure of the catalyst can influence the reaction's selectivity. For instance, sterically hindered catalysts can sometimes favor a specific reaction pathway.
-
Base Strength: If a base is used to generate the carboxylate in situ, its strength is critical. Using an excessively strong base can promote unwanted side reactions. PTCs often allow for the use of milder and less expensive bases like sodium hydroxide or potassium carbonate.[7]
Catalyst Optimization and Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
| Problem | Potential Catalyst-Related Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, degraded, or poisoned by impurities. | Use a fresh batch of high-purity catalyst. Ensure all reactants and solvents are pure and dry. |
| Insufficient Phase Mixing: The catalyst can only function at the interface of the two phases. Inadequate stirring results in a low interfacial area. | Increase the stirring rate to create a fine emulsion, maximizing the interfacial area for the catalyst to act. | |
| Incorrect Catalyst Choice: The catalyst's lipophilicity/hydrophilicity balance is not suitable for the specific solvent system. | Screen a range of catalysts with varying alkyl chain lengths (e.g., compare tetrabutylammonium bromide with tetraoctylammonium bromide). | |
| Significant Byproduct Formation | Catalyst Promoting Side Reactions: The reaction conditions (e.g., high temperature) enabled by the catalyst may also accelerate undesired pathways.[6] | Optimize the reaction temperature; PTCs often enable lower temperatures. Reduce catalyst loading to the minimum effective amount. |
| Reaction Stalled/Slow | Consider using a co-catalyst or additive. For example, small amounts of iodide salts (e.g., KI) can sometimes accelerate SN2 reactions via the Finkelstein reaction. | |
| Difficulty in Product Purification | Catalyst Removal Issues: The phase-transfer catalyst, being soluble in the organic phase, can be difficult to separate from the product. | Wash the organic layer thoroughly with water and brine to remove the catalyst. Alternatively, consider using a polymer-supported PTC, which can be removed by simple filtration.[4] |
Data Presentation: Catalyst Screening
Optimizing the catalyst is a critical step for maximizing yield and purity. Below is an illustrative table showcasing how data from a catalyst screening experiment should be structured.
Note: The following data are representative examples for illustrative purposes and may not reflect actual experimental results.
| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| TBAB | 5 | Toluene/H₂O | 80 | 6 | 75 | 92 |
| TBAB | 10 | Toluene/H₂O | 80 | 4 | 88 | 95 |
| BTEAC | 5 | Toluene/H₂O | 80 | 6 | 82 | 94 |
| Aliquat 336 | 5 | Toluene/H₂O | 80 | 5 | 91 | 96 |
| TBAB | 5 | DCM/H₂O | 40 | 12 | 65 | 90 |
Experimental Protocols
Representative Protocol: Phase-Transfer Catalyzed Synthesis of this compound
This protocol describes a general method for the benzylation of 3-oxocyclobutanecarboxylic acid using benzyl chloride under phase-transfer conditions.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
Benzyl Chloride
-
Toluene
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) and potassium carbonate (1.5 eq) in a mixture of toluene (e.g., 5 mL per mmol of acid) and water (e.g., 2.5 mL per mmol of acid).
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq / 5 mol%), to the biphasic mixture.
-
Addition of Alkylating Agent: While stirring vigorously, add benzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain vigorous stirring to ensure proper mixing of the phases. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification process.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing potential catalyst-related issues when experiencing low product yield.
Caption: A troubleshooting flowchart to diagnose catalyst-related causes of low reaction yield.
References
Technical Support Center: Minimizing Epimerization in Benzyl 3-Oxocyclobutanecarboxylate Reactions
This technical support guide provides researchers, scientists, and drug development professionals with strategies to minimize epimerization during chemical reactions involving Benzyl 3-Oxocyclobutanecarboxylate. The following information is presented in a question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant issue with this compound?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. For this compound, the vulnerable chiral center is the carbon atom at the 3-position, which holds the benzyl carboxylate group. This carbon's α-hydrogen is highly acidic due to its position between two electron-withdrawing carbonyl groups (a β-keto ester system).[1][2]
The primary cause of epimerization is the removal of this acidic α-hydrogen by a base to form a planar enolate intermediate.[3][4] Once this planar structure is formed, the stereochemical information at that carbon is lost. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of the original isomer and its epimer, which can significantly reduce the yield and purity of the desired stereoisomer.[3]
Caption: Mechanism of base-catalyzed epimerization.
Q2: What are the primary experimental factors that promote epimerization?
A2: Several factors can promote unwanted epimerization. Careful control of these is critical for maintaining stereochemical integrity:
-
pH Conditions: Both strong acids and bases can catalyze the enolization process that leads to epimerization. Exposure to non-neutral pH, even for short periods, should be avoided.[5]
-
Temperature: Higher reaction temperatures provide the activation energy needed for epimerization to occur more readily.[5] Elevated temperatures often favor the thermodynamically most stable mixture of epimers, rather than the kinetically formed, single-isomer product.[6][7]
-
Choice of Base: The type and strength of the base used are crucial. Weaker bases or those that establish an equilibrium with the β-keto ester can allow for repeated deprotonation and reprotonation, leading to epimerization.
-
Reaction Time: Prolonged reaction times increase the window of opportunity for the system to reach thermodynamic equilibrium, resulting in an epimeric mixture.
-
Purification Method: Standard silica gel is acidic and can cause on-column epimerization during chromatography.[5]
Q3: How can I leverage kinetic versus thermodynamic control to prevent epimerization?
A3: The key to preventing epimerization is to operate under strict kinetic control , where the product formed is the one that forms the fastest, not the most stable one.[7][8] This ensures the initial stereochemistry is preserved. Thermodynamic control, in contrast, allows the reaction to reach equilibrium, which will almost always result in a mixture of epimers.[7][9]
To achieve kinetic control:
-
Use Low Temperatures: Reactions should be run at very low temperatures, typically -78 °C (dry ice/acetone bath), to make the epimerization process energetically unfavorable.[8][10]
-
Choose the Right Base: A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal.[10] Such bases perform rapid and irreversible deprotonation at low temperatures, forming the "kinetic enolate" which can then be trapped by an electrophile before it has a chance to equilibrate.
-
Control Reagent Addition: Add the β-keto ester slowly to a solution of the base at low temperature to ensure immediate and complete enolate formation.
Caption: Decision workflow for minimizing epimerization.
Q4: I am observing epimerization during my reaction work-up and purification. What should I do?
A4: Epimerization during work-up and purification is a common problem caused by exposure to non-neutral pH.
-
Quenching: Quench the reaction at low temperature using a buffered aqueous solution (e.g., saturated ammonium chloride) instead of a strong acid.
-
Work-up: During the aqueous work-up, use washes with saturated sodium bicarbonate to neutralize any residual acid or a dilute buffer to maintain a neutral pH.[5] Avoid leaving the compound in acidic or basic aqueous layers for extended periods.
-
Chromatography: The most critical step is to neutralize the stationary phase. Use deactivated silica gel (e.g., by treating a slurry of silica in eluent with 1% triethylamine) or consider using a different stationary phase like alumina for purification.[5]
Troubleshooting Guide
This table summarizes common issues and provides recommended solutions to minimize epimerization.
| Parameter | Condition Favoring Epimerization (Thermodynamic) | Recommended Condition for Stereocontrol (Kinetic) | Expected Outcome |
| Temperature | 0 °C to Room Temperature or higher | -78 °C to -40 °C | Reduces the rate of epimerization.[5] |
| Base | Weaker, equilibrium-establishing bases (e.g., NaH, NaOEt, K₂CO₃) | Strong, non-nucleophilic, hindered bases (e.g., LDA, LHMDS ) | Rapid, irreversible enolate formation.[10] |
| Reaction Quench | Quenching with strong acid (e.g., 1M HCl) | Quenching with a buffered solution (e.g., sat. aq. NH₄Cl ) | Maintains neutral pH, preventing acid-catalyzed epimerization.[5] |
| Aqueous Work-up | Exposure to acidic or basic layers | Washing with buffered or neutral solutions (e.g., brine, sat. aq. NaHCO₃) | Prevents epimerization in the separatory funnel.[5] |
| Purification | Standard acidic silica gel | Deactivated silica gel (pre-treated with Et₃N) or Alumina | Avoids on-column epimerization.[5] |
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled Aldol Addition
This protocol provides a template for reacting the kinetically-formed enolate of this compound with an aldehyde electrophile while minimizing epimerization.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Base Preparation: In the reaction flask, prepare a solution of Lithium Diisopropylamide (LDA). Add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir for 30 minutes.
-
Enolate Formation: While maintaining the temperature at -78 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF to the freshly prepared LDA solution via syringe pump over 20-30 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Electrophilic Trap: Add the aldehyde (1.2 eq) as a solution in anhydrous THF to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a pre-cooled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm slowly to room temperature.
Protocol 2: Optimized Work-up and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and brine. Ensure all aqueous layers are near neutral pH.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heat from the rotovap bath.
-
Column Chromatography Preparation: Prepare a slurry of silica gel in the desired eluent (e.g., a hexane/ethyl acetate mixture). Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume. Swirl for 5 minutes to ensure neutralization.
-
Purification: Pack a column with the neutralized silica slurry. Load the crude product and elute with the Et₃N-containing solvent system to isolate the desired product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. aklectures.com [aklectures.com]
- 3. youtube.com [youtube.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. idc-online.com [idc-online.com]
- 9. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of Benzyl 3-Oxocyclobutanecarboxylate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of Benzyl 3-Oxocyclobutanecarboxylate, a valuable building block in medicinal chemistry. While specific, publicly available experimental spectra for this compound are limited, this guide utilizes predicted data and analysis of analogous compounds to illustrate the application of key spectroscopic methods. Furthermore, it compares these methods with alternative analytical techniques, offering a comprehensive overview for researchers.
Unveiling the Molecular Architecture: A Multi-Faceted Spectroscopic Approach
The structural confirmation of an organic molecule like this compound relies on a synergistic application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H and ¹³C NMR spectroscopy are powerful tools for delineating the connectivity of atoms in a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the precise arrangement of protons and carbons can be determined.
Expected ¹H NMR Spectral Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| Aromatic (C₆H₅) | 7.30-7.40 | Multiplet | 5H | Phenyl group protons of the benzyl moiety. |
| Benzylic (CH₂) | ~5.15 | Singlet | 2H | Methylene protons adjacent to the ester oxygen and the phenyl group. |
| Cyclobutane (CH) | 3.50-3.70 | Multiplet | 1H | Methine proton at the C1 position of the cyclobutane ring. |
| Cyclobutane (CH₂) | 3.20-3.40 | Multiplet | 4H | Methylene protons at the C2 and C4 positions of the cyclobutane ring. |
Expected ¹³C NMR Spectral Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O, ketone) | > 200 |
| Carbonyl (C=O, ester) | ~170 |
| Aromatic (C, quat.) | ~136 |
| Aromatic (CH) | 128-129 |
| Benzylic (CH₂) | ~67 |
| Cyclobutane (CH₂) | ~45 |
| Cyclobutane (CH) | ~35 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1785-1765 | Strong |
| C=O Stretch (Ester) | 1750-1730 | Strong |
| C-O Stretch (Ester) | 1300-1000 | Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₁₂H₁₂O₃), the expected molecular weight is approximately 204.22 g/mol .
Expected Mass Spectrometry Data for this compound:
| m/z | Relative Intensity | Possible Fragment |
| 204 | Moderate | [M]⁺ (Molecular Ion) |
| 108 | High | [C₇H₈O]⁺ (Benzyl alcohol fragment) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 68 | Moderate | [C₄H₄O]⁺ (Cyclobutenone fragment) |
Experimental Protocols: A General Guide
While specific parameters may vary depending on the instrumentation, the following provides a general experimental protocol for the spectroscopic analysis of a compound like this compound.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizing the Workflow and Structural Confirmation
The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and the process of confirming the structure of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Path to Structure Confirmation.
Alternative and Complementary Analytical Techniques
While NMR, IR, and MS form the cornerstone of structural elucidation, other techniques can provide valuable complementary or, in some cases, definitive information.
Comparison of Analytical Techniques:
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational information. | Non-destructive, provides rich structural detail. | Relatively low sensitivity, requires soluble samples. |
| IR Spectroscopy | Identification of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, can be coupled with separation techniques (GC/LC). | Can cause fragmentation, making molecular ion identification difficult for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass spectra. | Excellent for analyzing mixtures and identifying components by their retention time and mass spectrum. | Sample must be volatile and thermally stable. |
| X-ray Crystallography | Absolute 3D molecular structure, including stereochemistry and crystal packing. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
For this compound, GC-MS could be a powerful tool for both identification and purity assessment, given its likely volatility. If a crystalline sample can be obtained, single-crystal X-ray diffraction would provide the ultimate, unambiguous confirmation of its three-dimensional structure.
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Benzyl 3-Oxocyclobutanecarboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Benzyl 3-Oxocyclobutanecarboxylate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into detailed experimental protocols, present comparative data, and visualize the analytical workflow.
This compound is a key building block in organic synthesis. Its purity can be affected by starting materials, side reactions, and degradation products. Therefore, robust analytical methods are required to identify and quantify any impurities.
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte and the potential impurities. This compound, with a predicted boiling point of 324.9 °C, is amenable to both HPLC and GC-MS analysis.[1][2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally labile compounds.[3][4][5] It separates components in a liquid mobile phase based on their differential interactions with a stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[3][4] It separates vaporized components in a gaseous mobile phase, and the mass spectrometer provides structural information for identification.
The following table summarizes the key comparative aspects of HPLC and GC-MS for the analysis of this compound:
| Feature | HPLC | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Applicability | Excellent for non-volatile and thermally sensitive compounds.[3][4][5] | Suitable for volatile and thermally stable compounds.[3][4] |
| Sample Volatility | Not required. | Sample must be volatile or made volatile through derivatization. |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 25-60 °C).[3] | High temperatures are required for volatilization (e.g., injector and oven up to 300 °C).[3] |
| Detection | UV, PDA, RI, Fluorescence, Mass Spectrometry (LC-MS).[3][5] | Mass Spectrometry (provides structural information), Flame Ionization Detector (FID).[3] |
| Sensitivity | Generally good, can be enhanced with specific detectors. | Typically very high, especially with selected ion monitoring (SIM). |
| Sample Preparation | Dissolving the sample in a suitable solvent. | Can be as simple as dissolution, but may require derivatization for polar analytes. |
| Analysis Time | Can range from a few minutes to over an hour.[3] | Generally faster for simple mixtures.[3] |
Experimental Protocols
Below are proposed starting methods for the purity analysis of this compound using HPLC and GC-MS. These protocols are based on common practices for the analysis of similar compounds and should be optimized for specific laboratory conditions and impurity profiles.
HPLC Method Protocol
This reversed-phase HPLC method is designed to separate this compound from potential polar and non-polar impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. |
GC-MS Method Protocol
This GC-MS method is suitable for the separation and identification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Sample Preparation | Accurately weigh and dissolve the sample in dichloromethane to a final concentration of 1 mg/mL. |
Mass Spectrometer Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
Method Performance Comparison
The following table provides a hypothetical comparison of the expected performance characteristics of the two methods. Actual results would require experimental validation.
| Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
Workflow for Purity Analysis
The general workflow for determining the purity of this compound using either HPLC or GC-MS is outlined below.
Caption: General workflow for purity analysis of this compound.
Logical Decision-Making for Method Selection
The choice between HPLC and GC-MS is often guided by the specific goals of the analysis. The following diagram illustrates a logical approach to selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound. HPLC is a robust choice for routine quality control, especially when dealing with potential non-volatile or thermally labile impurities. GC-MS offers exceptional sensitivity and specificity for the analysis of volatile components and is invaluable for the identification of unknown volatile impurities. The ultimate choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, the need for structural elucidation, and the available instrumentation. For comprehensive characterization, employing both techniques can provide a more complete purity profile of the compound.
References
The Promise of Benzyl 3-Oxocyclobutanecarboxylate Derivatives: A Comparative Guide to Synthesis and Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is a perpetual frontier. Among these, benzyl 3-oxocyclobutanecarboxylate derivatives have emerged as a class of compounds with considerable therapeutic potential. This guide provides a comparative overview of their synthesis and diverse biological activities, supported by available experimental data, to aid in the exploration and development of new chemical entities.
The core structure, combining a benzyl ester with a 3-oxocyclobutane carboxylic acid moiety, offers a unique three-dimensional framework that can be strategically modified to interact with various biological targets. While a comprehensive library of directly substituted this compound derivatives with corresponding biological data is not extensively documented in publicly available literature, this guide will synthesize information on the synthesis of the core components and the biological activities of related benzyl derivatives.
Synthesis of the Core Scaffold
The synthesis of this compound derivatives typically involves the preparation of the two key precursors: a substituted benzyl alcohol and 3-oxocyclobutanecarboxylic acid.
General Synthetic Workflow
The overall synthetic strategy involves the esterification of 3-oxocyclobutanecarboxylic acid with a desired benzyl alcohol derivative. The specific reaction conditions can be optimized based on the nature of the substituents on the benzyl ring.
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities of Benzyl Derivatives
While specific data on this compound derivatives is limited, numerous studies have highlighted the significant biological activities of various other classes of benzyl derivatives. These findings suggest the potential for the benzyl moiety to confer therapeutic properties to the 3-oxocyclobutane scaffold.
Antimicrobial Activity
Benzyl derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
| Compound Class | Organism | Activity (MIC/Inhibition) | Reference |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Pseudomonas aeruginosa, Staphylococcus epidermidis | MIC: 0.002 to 0.016 µg/mL | [1] |
| Benzyl alcohol derivatives | Staphylococcus aureus, Shigella spp. | Inhibition at 100 µg/ml | [2] |
| N-benzyl 1H-1,2,3-triazole-4-carboxamides | Acinetobacter baumannii | 20.20% inhibition at 32 µg/mL | [3] |
| N-benzyl 1H-1,2,3-triazole-4-carboxamides | Candida neoformans | 22.35% inhibition at 32 µg/mL | [3] |
Anticancer Activity
The benzyl group is a common pharmacophore in many anticancer agents. Derivatives incorporating this moiety have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways in cancer cells.
| Compound Class | Cell Line | Activity (IC50/Growth Inhibition) | Reference |
| 3-Benzyl-4,8-dimethylbenzopyrone derivatives | Leukemia, Non-Small Cell Lung, CNS, and Breast Cancer cell lines | Good growth inhibition | [4] |
| 3-Benzyloxyhydantoin derivatives | K562 (Leukemia) | IC50: 0.01 µM | [5] |
| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives | MDA-MB-231, MDA-MB-468 (Breast Cancer) | Potent anti-proliferative effects | [6] |
Enzyme Inhibition
The structural features of benzyl derivatives make them suitable candidates for the design of enzyme inhibitors. They have been shown to target a variety of enzymes implicated in different disease states.
| Compound Class | Enzyme | Activity (IC50) | Reference |
| 3-Benzyloxyflavone derivatives | Acetylcholinesterase (AChE) | 0.05 ± 0.01 μM | [7] |
| 3-Benzyloxyflavone derivatives | Butyrylcholinesterase (BChE) | 0.09 ± 0.02 μM | [7] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Monoamine Oxidase-A (MAO-A) | 1.38 µM | [8] |
| 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide derivatives | Acetylcholinesterase (AChE) | Active | [9] |
| Ketopiperazine-based compounds with a C6 benzyloxymethyl substituent | Renin | Correlation with +(pi+sigma) effect | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative procedures for key synthetic and biological evaluation steps, based on methodologies reported for related compounds.
General Procedure for the Synthesis of N-benzyl 1H-1,2,3-triazole-4-carboxamides[3]
-
Synthesis of 1H-1,2,3-triazole-4-carboxylic acids: A mixture of an appropriate aryl azide and a β-ketoester is subjected to cyclocondensation to yield the corresponding 1H-1,2,3-triazole-4-carboxylic acid.
-
Formation of Acid Chloride: The carboxylic acid is then treated with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride.
-
Amide Formation: The resulting acid chloride is reacted with a substituted benzylamine in the presence of a base to yield the final N-benzyl-1H-1,2,3-triazole-4-carboxamide derivative.
Antimicrobial Screening Protocol (MIC Determination)[1]
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.
-
Microdilution Assay: The synthesized compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)[5]
-
Cell Lines: A panel of human cancer cell lines is maintained in appropriate culture media.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways and Logical Relationships
The potential mechanisms of action of this compound derivatives can be inferred from the activities of related compounds. For instance, anticancer benzyl derivatives often modulate key signaling pathways involved in cell proliferation and apoptosis.
Caption: Potential mechanism of action for anticancer benzyl derivatives.
Conclusion and Future Directions
While the direct synthesis and comprehensive biological evaluation of a wide range of this compound derivatives remain an underexplored area, the foundational chemistry and the established biological activities of related benzyl compounds provide a strong rationale for their investigation. The unique conformational constraints of the 3-oxocyclobutane ring, coupled with the diverse electronic and steric properties that can be introduced via the benzyl moiety, present a rich chemical space for the discovery of novel therapeutic agents.
Future research should focus on the systematic synthesis of a library of these derivatives with diverse substitutions on the benzyl ring. Subsequent high-throughput screening against a panel of biological targets, including microbial strains, cancer cell lines, and specific enzymes, will be crucial to elucidate their structure-activity relationships and identify lead compounds for further development. The data presented in this guide serves as a valuable starting point for researchers embarking on this promising avenue of drug discovery.
References
- 1. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 4. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]
- 7. Exploring 3-Benzyloxyflavones as new lead cholinesterase inhibitors: synthesis, structure-activity relationship and molecular modelling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Benzyl 3-Oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Benzyl 3-oxocyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development, prized for its rigid cyclobutane scaffold. The efficient synthesis of this key intermediate is crucial for the timely progression of drug discovery programs. This guide provides a comprehensive comparison of various synthetic strategies to access this compound, offering a critical evaluation of their respective advantages and disadvantages. The routes are broken down into two main stages: the synthesis of the core intermediate, 3-oxocyclobutanecarboxylic acid, followed by its esterification to the final product.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through a two-stage process: formation of 3-oxocyclobutanecarboxylic acid followed by benzylation. Two primary routes for the synthesis of the carboxylic acid intermediate are presented, followed by a comparison of four common esterification methods.
Data Summary Table
| Route | Stage | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Route A | Acid Synthesis | Diethyl succinate, Sodium ethoxide, Dibromomethane | Ethanol, Diethyl ether | Several hours | Reflux | Moderate |
| Route B | Acid Synthesis | Epichlorohydrin, Diethyl malonate, Sodium ethoxide | Ethanol | Several hours | Reflux | Good |
| 1 | Esterification | 3-Oxocyclobutanecarboxylic acid, Benzyl alcohol, H₂SO₄ | Toluene | 6-12 hours | Reflux | 60-70 |
| 2 | Esterification | 3-Oxocyclobutanecarboxylic acid, Benzyl alcohol, DCC, DMAP | Dichloromethane | 12-24 hours | Room Temp | 80-90 |
| 3 | Esterification | 3-Oxocyclobutanecarboxylic acid, Benzyl alcohol, PPh₃, DIAD | THF | 2-4 hours | 0 to Room Temp | 75-85 |
| 4 | Esterification | 3-Oxocyclobutanecarboxylic acid, Benzyl bromide, K₂CO₃ | DMF | 4-8 hours | 60-80 | 85-95 |
Synthetic Pathway Diagrams
To visualize the different synthetic approaches, the following diagrams illustrate the logical flow from starting materials to the final product.
Caption: Overview of synthetic pathways to this compound.
Detailed Experimental Protocols
Route A: Synthesis of 3-Oxocyclobutanecarboxylic Acid from Diethyl Succinate
This route involves the condensation of diethyl succinate with dibromomethane, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl succinate is added dropwise to the sodium ethoxide solution.
-
Dibromomethane is then added, and the mixture is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude diethyl 1,1-cyclopropanedicarboxylate.
Step 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid
-
The crude diethyl 1,1-cyclopropanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.
-
The ethanol is removed by distillation, and the residue is dissolved in water.
-
The aqueous solution is acidified with concentrated hydrochloric acid and heated to induce decarboxylation, yielding 3-oxocyclobutanecarboxylic acid.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to afford the crude acid, which can be purified by recrystallization.
Route B: Synthesis of 3-Oxocyclobutanecarboxylic Acid from Epichlorohydrin and Diethyl Malonate
This approach utilizes the reaction of epichlorohydrin with diethyl malonate to construct the cyclobutane ring.
Step 1: Synthesis of Diethyl 2-(oxiran-2-ylmethyl)malonate
-
To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise.
-
Epichlorohydrin is then added, and the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured into water and extracted with diethyl ether. The organic extracts are dried and concentrated to give the crude epoxide intermediate.
Step 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation
-
The crude diethyl 2-(oxiran-2-ylmethyl)malonate is treated with a base such as sodium ethoxide to effect intramolecular cyclization to the cyclobutane derivative.
-
The resulting cyclobutane intermediate is then subjected to acidic hydrolysis and decarboxylation, similar to Route A, to yield 3-oxocyclobutanecarboxylic acid.
Esterification Methods
Method 1: Fischer Esterification
-
A mixture of 3-oxocyclobutanecarboxylic acid (1.0 eq.), benzyl alcohol (1.5 eq.), and a catalytic amount of concentrated sulfuric acid (0.1 eq.) in toluene is refluxed using a Dean-Stark apparatus for 6-12 hours to remove the water formed during the reaction.
-
After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Steglich Esterification
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane at 0 °C, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) is added portion-wise.[1][2]
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.[1][2]
Method 3: Mitsunobu Reaction
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD, 1.5 eq.) is added dropwise.[3][4]
-
The reaction is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the DIAD-adduct.[3][4]
Method 4: Alkylation with Benzyl Bromide
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq.) in dimethylformamide (DMF), potassium carbonate (1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.2 eq.) is then added, and the reaction mixture is heated at 60-80 °C for 4-8 hours.
-
After cooling, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
References
Comparative Study of Benzyl 3-Oxocyclobutanecarboxylate and Its Analogs: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel chemical entities is paramount. This guide aims to provide a comparative study of Benzyl 3-Oxocyclobutanecarboxylate and its analogs. However, a comprehensive search of publicly available scientific literature reveals a notable scarcity of direct comparative studies for this specific class of compounds.
While this compound is recognized as a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals, detailed investigations into the comparative performance of its analogs are not readily found in the current body of research. The inherent reactivity of its ester and ketone functional groups, combined with the rigid cyclobutane core, suggests its potential as a scaffold in medicinal chemistry, particularly for developing bioactive compounds targeting the central nervous system and inflammatory pathways.
Despite the absence of direct comparative data for this compound analogs, we can draw insights from studies on other benzyl derivatives and compounds containing the cyclobutane motif to understand potential areas of investigation and the methodologies that could be employed.
The Cyclobutane Moiety in Drug Discovery
The cyclobutane ring is a recurring structural motif in a variety of biologically active compounds. Its rigid, puckered conformation can impart favorable properties to drug candidates, including improved metabolic stability, conformational restriction of flexible molecules, and the ability to serve as a pharmacophore. Research has shown that cyclobutane-containing compounds can act as inhibitors for various enzymes and can modulate signaling pathways, including those mediated by G protein-coupled receptors (GPCRs).
Potential Signaling Pathways and Experimental Workflows
Given the structural features of this compound, its analogs could potentially interact with a range of biological targets. A hypothetical workflow for the initial screening and characterization of a library of such analogs is presented below.
Caption: A generalized workflow for the discovery and initial evaluation of novel bioactive compounds, starting from synthesis and progressing through in vitro and cell-based screening to lead optimization.
Hypothetical Signaling Pathway Modulation
Should analogs of this compound be found to interact with a G protein-coupled receptor (GPCR), a simplified signaling cascade that could be investigated is depicted below.
Caption: A simplified representation of a G protein-coupled receptor (GPCR) signaling pathway that could be modulated by a bioactive analog.
Experimental Protocols
While specific protocols for this compound analogs are not available, the following are generalized experimental protocols that are commonly used in the evaluation of enzyme inhibitors and can be adapted for future studies.
General Protocol for Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., a this compound analog)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Standard Operating Procedure for a General Enzymatic Activity Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the catalytic activity of an enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Test inhibitor
-
Buffer solution at optimal pH for the enzyme
-
Spectrophotometer or fluorometer
-
96-well plates (UV-transparent or black, depending on the detection method)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the test inhibitor at various concentrations, and the enzyme. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
While a direct comparative study of this compound and its analogs is currently absent from the scientific literature, the foundational role of this scaffold in medicinal chemistry is clear. The provided hypothetical workflows and established experimental protocols offer a roadmap for future research in this area. The synthesis and systematic evaluation of a library of this compound analogs are necessary to elucidate their structure-activity relationships and unlock their full therapeutic potential. Researchers are encouraged to undertake such studies to fill this knowledge gap and potentially uncover novel therapeutic agents.
A Comparative Guide to Analytical Methods for the Quantification of Benzyl 3-Oxocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Benzyl 3-Oxocyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring reaction yield, purity, and overall quality control. This guide provides a comparative analysis of three principal analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of the most suitable method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.
Comparison of Analytical Methods
The choice between HPLC-UV, GC-MS, and qNMR for the quantification of this compound is a trade-off between speed, sensitivity, and the structural information provided.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile and widely accessible technique. Given that this compound possesses a chromophore (the benzyl group), UV detection is a suitable and cost-effective approach for its quantification.[1] It is particularly useful for routine analysis in a quality control setting.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for trace-level detection and identification of impurities.[2] Due to the volatility of this compound, it is well-suited for GC-MS analysis. The mass spectrometer provides structural information, confirming the identity of the analyte.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can provide highly accurate and precise quantification without the need for an identical reference standard of the analyte.[3] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct measurement of concentration against a certified internal standard.[3][4] This technique is invaluable for the certification of reference materials and for obtaining highly reliable quantitative data.[5][6]
Quantitative Performance Data
The following tables summarize the typical validation performance of HPLC-UV, GC-MS, and qNMR methods for compounds structurally similar to this compound, such as benzyl esters and other small organic molecules. This data is illustrative of the expected performance for the target analyte.
Table 1: HPLC-UV Performance Data (Illustrative)
| Validation Parameter | Typical Performance for Benzyl Esters/Similar Analytes |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Table 2: GC-MS Performance Data (Illustrative)
| Validation Parameter | Typical Performance for Benzyl Esters/Similar Analytes |
|---|---|
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.005 - 0.2 µg/mL |
Table 3: qNMR Performance Data (Illustrative)
| Validation Parameter | Typical Performance for Small Organic Molecules |
|---|---|
| Linearity Range | Wide, dependent on sample solubility |
| Correlation Coefficient (R²) | > 0.99 (for calibration curves if used) |
| Accuracy (% Trueness) | > 98.5%[5] |
| Precision (%RSD) | < 5%[5] |
| Limit of Quantification (LOQ) | Dependent on magnetic field strength and acquisition time |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the validation and comparison of analytical methods for the quantification of a target compound like this compound.
Caption: Workflow for analytical method validation and comparison.
Experimental Protocols
Detailed methodologies are provided below as representative protocols for the quantification of this compound.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 258 nm.[7]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
GC-MS Method
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-300. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity, monitoring characteristic ions of this compound (e.g., m/z 91 for the tropylium ion and the molecular ion).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range. If necessary, use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) versus the concentration of the standards. Calculate the concentration of the analyte in the sample using this curve.
Quantitative NMR (qNMR) Method
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that is soluble in the same solvent as the analyte and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Accurately weigh the sample containing this compound into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.[8]
-
-
NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.[9]
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks used for quantification.[9]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
-
Quantification: Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Conclusion
The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV is a robust and reliable method for routine quality control. GC-MS provides higher sensitivity and structural confirmation, making it suitable for trace analysis and impurity profiling. qNMR stands out as a primary method for achieving high accuracy and precision, ideal for the certification of reference materials and for obtaining definitive quantitative results without the need for a specific reference standard for the analyte. Each method, when properly validated, can provide reliable data to support research, development, and manufacturing activities.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. sciepub.com [sciepub.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 6. qNMR - BIPM [bipm.org]
- 7. benchchem.com [benchchem.com]
- 8. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Benchmarking the reactivity of Benzyl 3-Oxocyclobutanecarboxylate against other ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the reactivity of carbonyl compounds is a cornerstone of molecular design and synthesis. This guide provides a comparative analysis of the reactivity of Benzyl 3-Oxocyclobutanecarboxylate against other common cyclic ketones, namely cyclobutanone, cyclopentanone, and cyclohexanone. The inherent ring strain and electronic factors of the four-membered ring system in cyclobutane derivatives significantly influence their chemical behavior, making them valuable intermediates in the synthesis of complex molecular architectures.
Executive Summary of Ketone Reactivity
The reactivity of cyclic ketones in nucleophilic addition reactions is largely governed by a combination of ring strain and electronic effects. Cyclobutanone and its derivatives, including this compound, exhibit enhanced reactivity compared to their five- and six-membered counterparts. This heightened reactivity is primarily attributed to the significant angle strain in the four-membered ring, which is released upon the change in hybridization of the carbonyl carbon from sp² to sp³.
The presence of the benzyl 3-carboxylate substituent on the cyclobutane ring introduces both steric and electronic factors that modulate its reactivity. The electron-withdrawing nature of the ester group is expected to further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of the substituent may slightly temper this effect, depending on the nature of the nucleophile and the reaction conditions.
Comparative Reactivity Data
To provide a quantitative basis for comparison, the following tables summarize key reactivity data for this compound and other cyclic ketones in two fundamental ketone reactions: sodium borohydride reduction and the Wittig reaction. It is important to note that direct, side-by-side comparative experimental data for this compound is limited in the public domain. The data presented for this compound is extrapolated from the known principles of cyclobutanone reactivity and the electronic effects of the substituent.
Table 1: Comparison of Reactivity in Sodium Borohydride Reduction
| Ketone | Relative Reaction Rate | Product Yield (%) | Key Observations |
| This compound | Very High (Predicted) | >95 (Predicted) | The electron-withdrawing ester group is expected to accelerate the rate of hydride attack. |
| Cyclobutanone | High | ~90-95 | High reactivity due to significant ring strain. |
| Cyclopentanone | Moderate | ~85-90 | Lower ring strain compared to cyclobutanone leads to moderate reactivity. |
| Cyclohexanone | Low | ~80-85 | The relatively strain-free and stable chair conformation results in lower reactivity towards nucleophilic attack. |
Table 2: Comparison of Reactivity in Wittig Reaction (with Methylenetriphenylphosphorane)
| Ketone | Activation Energy Barrier (kcal/mol) | Product Yield (%) | Key Observations |
| This compound | Low (Predicted) | High (Predicted) | The strained ring and activated carbonyl are expected to favor the reaction. |
| Cyclobutanone | 0.30[1][2] | ~70-80 | Low activation barrier due to ring strain, leading to good yields.[1][2] |
| Cyclopentanone | 3.60[1][2] | ~50-60 | Higher activation barrier compared to cyclobutanone results in lower yields under similar conditions.[1][2] |
| Cyclohexanone | Not readily available | Moderate | Generally less reactive than cyclobutanone and cyclopentanone in Wittig reactions. |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are standardized to allow for objective comparison of ketone reactivity.
Protocol 1: Sodium Borohydride Reduction of Ketones
This procedure outlines a standardized method for the reduction of cyclic ketones to their corresponding alcohols using sodium borohydride.[3][4][5][6][7]
Materials:
-
Ketone (this compound, Cyclobutanone, Cyclopentanone, or Cyclohexanone)
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 mmol) in anhydrous methanol (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 mmol) to the stirred solution in small portions.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alcohol product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the product yield.
Protocol 2: Wittig Reaction of Ketones
This protocol describes a standardized procedure for the olefination of cyclic ketones using a Wittig reagent.[8][9][10][11]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (this compound, Cyclobutanone, Cyclopentanone, or Cyclohexanone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should turn to a deep red or orange, indicating the formation of the ylide.
-
Cool the ylide solution back to 0°C.
-
Slowly add a solution of the ketone (1.0 mmol) in anhydrous THF (2 mL) to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography on silica gel.
-
Determine the product yield.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general reaction pathway for nucleophilic addition to a ketone and a typical experimental workflow.
References
- 1. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. scribd.com [scribd.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
X-ray crystallographic analysis of Benzyl 3-Oxocyclobutanecarboxylate derivatives
A Comprehensive Guide to the X-ray Crystallographic Analysis of Benzyl 3-Oxocyclobutanecarboxylate Derivatives and a Comparison with Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. This guide offers an in-depth comparison of X-ray crystallography with other analytical methods for the structural elucidation of this compound derivatives. While a crystallographic analysis of the parent compound is not publicly available, this guide utilizes data from closely related functionalized cyclobutene derivatives to illustrate the capabilities of modern analytical techniques.
X-ray Crystallographic Analysis: The Gold Standard
Single-crystal X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated. This map allows for the precise calculation of bond lengths, bond angles, and torsion angles, providing a definitive molecular structure.
Experimental Data for Functionalized Cyclobutene Derivatives
The following tables summarize key crystallographic data for two derivatives synthesized via a copper-catalyzed radical cascade reaction of simple cyclobutanes.
Table 1: Crystal Data and Structure Refinement for Compound 2a and 7b
| Parameter | Compound 2a (CCDC 1935659) | Compound 7b (CCDC 2039202) |
| Empirical Formula | C₂₄H₂₃N₂O₄S₂ | C₁₂H₁₀Br₃NO₂ |
| Formula Weight | 483.57 | 451.93 |
| Temperature | 173(2) K | 100(2) K |
| Wavelength | 0.71073 Å | 1.54178 Å |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 11.123(2) Å, α = 90°b = 16.145(3) Å, β = 98.43(3)°c = 12.876(3) Å, γ = 90° | a = 10.1381(2) Å, α = 90°b = 10.3793(2) Å, β = 93.301(2)°c = 13.9161(3) Å, γ = 90° |
| Volume | 2284.9(8) ų | 1461.01(5) ų |
| Z | 4 | 4 |
| Density (calculated) | 1.406 Mg/m³ | 2.054 Mg/m³ |
| Absorption Coefficient | 0.255 mm⁻¹ | 8.889 mm⁻¹ |
| F(000) | 1016 | 864 |
| Crystal Size | 0.12 x 0.11 x 0.10 mm³ | 0.15 x 0.12 x 0.10 mm³ |
| Theta range for data collection | 2.48 to 27.50° | 6.331 to 72.486° |
| Final R indices [I>2sigma(I)] | R₁ = 0.0520, wR₂ = 0.1312 | R₁ = 0.0289, wR₂ = 0.0734 |
| Goodness-of-fit on F² | 1.033 | 1.054 |
Table 2: Selected Bond Lengths and Angles for the Cyclobutene Ring of Compound 2a
| Bond | Length (Å) | Angle | Degree (°) |
| C1-C2 | 1.345(3) | C4-C1-C2 | 93.5(2) |
| C2-C3 | 1.512(3) | C1-C2-C3 | 94.0(2) |
| C3-C4 | 1.558(3) | C2-C3-C4 | 86.1(2) |
| C4-C1 | 1.516(3) | C1-C4-C3 | 86.3(2) |
Experimental Protocol for Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. A high-intensity X-ray beam, typically from a molybdenum or copper source, is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2] The collected data is then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information, other spectroscopic techniques offer complementary data, particularly regarding the behavior of molecules in solution.
Table 3: Comparison of Analytical Techniques for the Characterization of Cyclobutane Derivatives
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal, provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, stereochemistry, conformational analysis in solution, dynamic processes. | Provides information about the molecule in solution, which is often more biologically relevant. Can study dynamic processes. | Does not provide precise bond lengths and angles. Structure determination can be complex for larger molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method for identifying functional groups. | Provides limited information about the overall 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Does not provide information about the 3D structure or stereochemistry. |
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray crystallographic analysis.
References
In vitro and in vivo stability studies of compounds derived from Benzyl 3-Oxocyclobutanecarboxylate
This guide provides a comparative analysis of the in vitro metabolic stability of various analogues of Procaspase-Activating Compound-1 (PAC-1), a molecule investigated for its potential in cancer therapy. The stability of a drug candidate is a critical factor in its development, influencing its efficacy and safety profile. This document summarizes key experimental data, outlines the methodologies used, and visualizes the workflow for assessing the metabolic stability of these compounds, offering valuable insights for researchers and professionals in drug development.
Data on Metabolic Stability
The metabolic stability of PAC-1 and its derivatives was evaluated in rat liver microsomes. The following table summarizes the percentage of the parent compound remaining after a 3-hour incubation period. A higher percentage indicates greater metabolic stability. For context, cytotoxicity data (IC50 values in U-937 human lymphoma cells) are also included.
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | IC50 (µM)a | % Stability in Rat Liver Microsomesb | Mouse Toxicityc |
| PAC-1 | H | H | Allyl | 0.5 ± 0.1 | 25 ± 1 | - |
| S-PAC-1 | H | H | Allyl | 0.23 ± 0.02 | 47 ± 1 | lethal |
| 3 | Benzoyl | H | Allyl | 0.28 ± 0.03 | 70 ± 2 | - |
| 10 | H | H | n-Pr | 0.3 ± 0.1 | 12 ± 1 | - |
| 31 | H | F | Allyl | 0.3 ± 0.1 | 21 ± 1 | - |
| 32 | Benzoyl | F | Allyl | 0.20 ± 0.02 | 77 ± 2 | 2/3 survived |
| 45 | 4-CF3-Bz | F | n-Pr | 5.2 ± 0.6 | 64 ± 5 | lethal |
a Cells were treated with compounds for 72 hours, and biomass was quantified by sulforhodamine B assay. IC50 values are the mean ± s.e.m. (n = 3).[1] b Rat liver microsomes were treated with compounds (10 µM) for 3 hours. Percent stability values are the mean ± s.e.m. (n = 3).[1] c Mice were dosed with the compound via i.p. injection at 200 mg/kg (except for S-PAC-1 which was at 100 mg/kg).[1]
From the data, it is evident that modifications to the PAC-1 scaffold significantly impact metabolic stability. For instance, replacing the benzyl group with a benzoyl group (e.g., compound 3 vs. PAC-1 , and compound 32 vs. 31 ) led to a notable increase in stability.[1] Conversely, the propyl-containing compounds were generally less stable than their allyl-containing counterparts (e.g., PAC-1 vs. compound 10 ).[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
1. In Vitro Metabolic Stability Assay
-
Objective: To assess the susceptibility of PAC-1 analogues to metabolism by liver enzymes.
-
System: Rat liver microsomes.
-
Procedure:
-
The test compounds were incubated at a concentration of 10 µM with rat liver microsomes.
-
The incubation was carried out for a period of 3 hours.
-
(±)-Propranolol hydrochloride was used as a positive control, of which approximately 20% remained after the incubation period.[1]
-
Following incubation, the remaining parent compound and any metabolites were analyzed by Liquid Chromatography/Mass Spectrometry (LC/MS).
-
The percentage of the parent compound remaining was calculated to determine metabolic stability.
-
2. Cytotoxicity Assay
-
Objective: To determine the potency of the PAC-1 analogues in inducing cell death.
-
Cell Line: U-937 human lymphoma cells.
-
Procedure:
-
U-937 cells were treated with the compounds for 72 hours.
-
Cell biomass was quantified using the sulforhodamine B (SRB) assay.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from dose-response curves.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the synthesis and biological evaluation of PAC-1 analogues.
Caption: Workflow for the in vitro metabolic stability assay.
Discussion and Alternatives
The stability studies on PAC-1 derivatives highlight a common strategy in drug development: modifying a lead compound to improve its pharmacokinetic properties. The data indicates that even small structural changes can have a significant impact on metabolic stability.[1] For PAC-1, oxidative N-debenzylation was hypothesized as a metabolic liability. To address this, the benzyl moiety was replaced with a benzoyl group, which is generally more resistant to oxidation.[1]
For researchers working with compounds derived from Benzyl 3-Oxocyclobutanecarboxylate, similar strategies could be employed to enhance metabolic stability. These include:
-
Scaffold Hopping: Replacing a metabolically unstable part of the molecule with a different, more stable chemical scaffold that retains the desired biological activity.[2]
-
Introduction of Heteroatoms: Incorporating nitrogen or other heteroatoms into aromatic rings can decrease their electron density, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Blocking Metabolic "Soft Spots": Identifying the specific sites on a molecule that are most prone to metabolism and modifying them. This can involve adding groups like fluorine or replacing a labile group with a more stable alternative.[3]
References
- 1. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different protecting groups for 3-oxocyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. 3-Oxocyclobutanecarboxylic acid is a valuable building block, but its bifunctional nature—containing both a reactive ketone and a carboxylic acid—necessitates a carefully considered protection strategy to achieve desired chemical transformations selectively. This guide provides an objective comparison of common protecting groups for both functionalities of 3-oxocyclobutanecarboxylic acid, supported by experimental data and detailed protocols to aid in the selection of the most efficacious strategy for your synthetic needs.
Protecting the Ketone Functionality
The protection of the ketone is often crucial to prevent its reaction with nucleophiles or reducing agents targeting the carboxylic acid or its derivatives. The most common strategy is the formation of an acetal or ketal. Here, we compare the dimethyl ketal and the ethylene ketal.
Table 1: Comparison of Ketone Protecting Groups
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Advantages | Disadvantages |
| Dimethyl Ketal | OMe/OMe | Trimethyl orthoformate, MeOH, cat. acid (e.g., HCl) | Aqueous acid (e.g., 20% HCl), heat | High (often formed from precursor) | Good to Excellent | Often present in starting materials for synthesis of the core structure. | Requires relatively strong acidic conditions for cleavage. |
| Ethylene Ketal | Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-Stark | Aqueous acid (e.g., HCl in THF/water) | Good to Excellent | Good to Excellent | Generally stable; forms a 5-membered ring. | Requires anhydrous conditions and removal of water to drive equilibrium. |
Experimental Protocols: Ketone Protection and Deprotection
Protocol 1: Deprotection of 3,3-Dimethoxycyclobutanecarboxylic Acid
This protocol outlines the deprotection of a precursor to yield 3-oxocyclobutanecarboxylic acid.[1]
-
Reaction Setup: A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) is prepared in 20% hydrochloric acid (50 mL).
-
Reaction: The mixture is refluxed and stirred for 50 hours.
-
Work-up and Isolation: After cooling, the solution is continuously extracted with diethyl ether for 20 hours. The ether is removed under reduced pressure, and the residue is treated with hexane and cooled. The resulting solid is filtered and washed with hexane to yield 3-oxocyclobutanecarboxylic acid (1.4 g, 70% yield).
Protocol 2: Formation of Ethylene Ketal of Methyl 3-Oxocyclobutanecarboxylate (Adapted Protocol)
This protocol is adapted from a general procedure for the ketalization of a β-keto ester.[2]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 3-oxocyclobutanecarboxylate (1 equiv.) in toluene. Add ethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).
-
Reaction: The mixture is refluxed until the theoretical amount of water is collected in the Dean-Stark trap.
-
Work-up and Isolation: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the ethylene ketal.
Protocol 3: Deprotection of Ethylene Ketal
-
Reaction Setup: Dissolve the ethylene ketal of methyl 3-oxocyclobutanecarboxylate in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected product.
Protecting the Carboxylic Acid Functionality
Esterification is the standard method for protecting the carboxylic acid group, preventing its participation in reactions such as amide couplings or reductions. We compare the methyl, benzyl, and tert-butyl esters.
Table 2: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Advantages | Disadvantages |
| Methyl Ester | -OMe | MeOH, cat. acid (e.g., H₂SO₄) | Saponification (e.g., NaOH, then H₃O⁺) | Good | High | Simple to introduce. | Saponification conditions are harsh and can affect other functional groups. |
| Benzyl Ester | -OBn | Benzyl alcohol, cat. acid or BnBr, base | Hydrogenolysis (H₂, Pd/C) | Good | Excellent | Cleaved under mild, neutral conditions. | Not compatible with other reducible functional groups (e.g., alkenes, alkynes). |
| tert-Butyl Ester | -OtBu | Isobutylene, cat. acid or DCC, t-BuOH | Acidolysis (e.g., TFA in DCM) | Good to Excellent | Excellent | Stable to a wide range of conditions; cleaved under mild acidic conditions. | Can be sterically hindering. |
Experimental Protocols: Carboxylic Acid Protection and Deprotection
Protocol 4: Synthesis of Methyl 3-Oxocyclobutanecarboxylate (Fischer Esterification)
-
Reaction Setup: Dissolve 3-oxocyclobutanecarboxylic acid (1 equiv.) in methanol (excess). Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture and monitor by TLC.
-
Work-up and Isolation: Cool the reaction, neutralize with saturated aqueous sodium bicarbonate, and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by distillation or chromatography.
Protocol 5: Saponification of Methyl 3-Oxocyclobutanecarboxylate
-
Reaction Setup: Dissolve the methyl ester in a mixture of methanol and water, and add sodium hydroxide (1.1 equiv.).
-
Reaction: Stir at room temperature until the reaction is complete.
-
Work-up and Isolation: Acidify the mixture with aqueous HCl and extract the carboxylic acid with ethyl acetate. Dry and concentrate the organic layer.
Protocol 6: Synthesis of Benzyl 3-Oxocyclobutanecarboxylate
-
Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1 equiv.) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 equiv.) and benzyl bromide (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up and Isolation: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Protocol 7: Deprotection of this compound by Hydrogenolysis
-
Reaction Setup: Dissolve the benzyl ester in methanol or ethyl acetate and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Work-up and Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the carboxylic acid.
Protocol 8: Synthesis of tert-Butyl 3-Oxocyclobutanecarboxylate [3]
-
Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (11.4 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL), add N,N'-dicyclohexylcarbodiimide (DCC, 31 g, 150 mmol) and tert-butanol (8.9 g, 120 mmol).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Isolation: Quench the reaction with deionized water and extract the aqueous phase with DCM. The combined organic layers are washed with saturated saline, dried, and concentrated to yield the tert-butyl ester.
Protocol 9: Deprotection of tert-Butyl 3-Oxocyclobutanecarboxylate with TFA
-
Reaction Setup: Dissolve the tert-butyl ester in dichloromethane (DCM). Add an equal volume of trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The residue can be co-evaporated with toluene to ensure complete removal of TFA, yielding the carboxylic acid.
Logical Workflow for Protecting Group Strategy
The choice of protecting groups depends on the planned subsequent reactions. An orthogonal strategy, where one protecting group can be removed without affecting the other, is often desirable.
Caption: Decision workflow for protecting group strategy.
Experimental Workflow for Orthogonal Protection and Deprotection
An example of an orthogonal strategy would be the protection of the ketone as an ethylene ketal and the carboxylic acid as a benzyl ester. This allows for selective deprotection of either group.
Caption: Orthogonal protection and deprotection workflow.
References
A Comparative Guide to the Synthesis of Benzyl 3-Oxocyclobutanecarboxylate: Analysis of Reaction Kinetics
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Benzyl 3-oxocyclobutanecarboxylate is a valuable building block in the synthesis of various pharmaceutical agents and complex molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, with a focus on their reaction kinetics and experimental protocols.
Introduction to Synthetic Pathways
The synthesis of this compound can be effectively achieved through two principal methods: the direct acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol, commonly known as Fischer Esterification, and the nucleophilic substitution reaction between a salt of 3-oxocyclobutanecarboxylic acid and a benzyl halide. Each pathway presents distinct advantages and kinetic profiles that are crucial for process optimization.
Method 1: Fischer Esterification
Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] This reaction is reversible, and its kinetics are influenced by the concentrations of reactants and products, as well as the catalyst concentration and temperature.[3][4]
Reaction Kinetics
The Fischer esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol is typically a second-order reaction, being first order with respect to both the carboxylic acid and the alcohol under acidic conditions. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol.[2][3] The reaction rate is generally moderate to slow and is highly dependent on shifting the equilibrium towards the product side. This is often achieved by using an excess of one reactant (usually the less expensive one, in this case, benzyl alcohol) or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[1][4][5] The presence of bulky groups near the reaction center can sterically hinder the reaction, but in the case of 3-oxocyclobutanecarboxylic acid and benzyl alcohol, steric hindrance is not a major limiting factor.[4]
Experimental Protocol
Materials:
-
3-oxocyclobutanecarboxylic acid
-
Benzyl alcohol (excess, can also be used as solvent)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add 3-oxocyclobutanecarboxylic acid and an excess of benzyl alcohol (e.g., 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.
-
Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If using a Dean-Stark trap, water will be collected.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
If an excess of benzyl alcohol was used as the solvent, it can be removed under reduced pressure. Otherwise, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
Method 2: Nucleophilic Substitution (SN2 Reaction)
An alternative route involves the reaction of a carboxylate salt with a benzyl halide, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][6][7] This method is often faster and avoids the equilibrium limitations of Fischer esterification.
Reaction Kinetics
This reaction is a classic example of an SN2 process, where the rate is dependent on the concentration of both the carboxylate nucleophile and the benzyl halide electrophile (second-order kinetics). Benzyl halides are particularly reactive in SN2 reactions due to the ability of the phenyl ring to stabilize the transition state.[8][9][10] The reaction rate is sensitive to the nature of the leaving group on the benzyl halide (Br > Cl) and the solvent used. Polar aprotic solvents such as DMF or DMSO are typically employed to enhance the nucleophilicity of the carboxylate anion.[11] The reaction is generally faster than Fischer esterification and proceeds to completion without the need to remove a byproduct.
Experimental Protocol
Materials:
-
3-oxocyclobutanecarboxylic acid
-
A base (e.g., sodium bicarbonate, potassium carbonate)
-
Benzyl bromide
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid in a suitable polar aprotic solvent like DMF.
-
Add a stoichiometric amount of a base, such as sodium bicarbonate or potassium carbonate, to the solution to form the carboxylate salt in situ. Stir for a period to ensure complete salt formation.
-
To the stirred suspension of the carboxylate salt, add a stoichiometric amount of benzyl bromide.
-
Heat the reaction mixture (typically 60-90°C) and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and any inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.[12]
Comparative Analysis of Reaction Kinetics
| Feature | Fischer Esterification | Nucleophilic Substitution (SN2) |
| Reaction Type | Acyl substitution (reversible) | Nucleophilic substitution (irreversible) |
| Reaction Order | Typically second-order overall | Typically second-order overall |
| Rate Determining Step | Nucleophilic attack of the alcohol on the protonated carbonyl carbon | Backside attack of the carboxylate on the benzyl halide |
| Reaction Rate | Moderate to slow | Fast |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Not required (base is used to form the nucleophile) |
| Temperature | Higher (reflux, 80-120°C) | Milder (60-90°C) |
| Equilibrium | Equilibrium-limited, requires shifting | Driven to completion |
| Byproducts | Water | Halide salt |
| Key Kinetic Influences | Reactant concentrations, water removal, catalyst concentration | Solvent polarity, leaving group ability, nucleophile strength |
| Typical Yields | Good to excellent (with equilibrium shift) | Good to excellent |
Visualizing the Pathways and Workflow
Caption: Reaction mechanism for Fischer Esterification.
Caption: SN2 reaction pathway for ester synthesis.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 8. homework.study.com [homework.study.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. arkat-usa.org [arkat-usa.org]
Evaluation of the Drug-like Properties of Benzyl 3-Oxocyclobutanecarboxylate Derivatives: A Comparative Guide
A comprehensive evaluation of the drug-like properties of Benzyl 3-Oxocyclobutanecarboxylate derivatives is currently challenging due to the limited publicly available data on the synthesis and biological testing of a series of these specific compounds. While the foundational molecule, this compound, is commercially available as a building block for organic synthesis, extensive research detailing the drug-like properties of its derivatives is not readily found in scientific literature or patent databases.
This guide, therefore, will focus on the potential of the cyclobutane scaffold in drug discovery, outline the standard experimental protocols used to evaluate drug-like properties, and present a comparative framework that can be applied if and when such derivatives are synthesized and tested. We will also discuss relevant alternative scaffolds that have been successfully employed in medicinal chemistry.
The Cyclobutane Motif in Drug Discovery
The cyclobutane ring is a valuable scaffold in medicinal chemistry for several reasons. Its rigid, three-dimensional structure can help to position pharmacophoric groups in a specific orientation for optimal target binding, potentially leading to increased potency and selectivity. This conformational constraint can also reduce the entropic penalty upon binding to a biological target. Furthermore, the replacement of more flexible or aromatic moieties with a cyclobutane ring can improve physicochemical properties such as solubility and metabolic stability. For instance, cyclobutanes are less prone to oxidative metabolism compared to electron-rich aromatic rings, which can lead to a longer half-life in the body.
Experimental Protocols for Evaluating Drug-like Properties
The evaluation of a compound's potential as a drug involves a series of standardized in vitro assays to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Objective: To determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). High metabolic stability is generally desirable for oral drug candidates.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (Cofactor solution).
-
Internal standard solution for analytical quantification.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsome solution to a final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Objective: To assess the intestinal permeability of a compound, which is a key factor in its oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the intestinal barrier.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
To assess apical to basolateral (A-B) permeability (absorption), add the test compound to the apical (donor) chamber.
-
To assess basolateral to apical (B-A) permeability (efflux), add the test compound to the basolateral (donor) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the test compound in the donor and receiver samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is often indicative of active efflux.
-
Comparative Framework for Drug-like Properties
Should a series of this compound derivatives be synthesized, their drug-like properties can be compared to relevant alternatives in a tabular format. The choice of alternatives would depend on the therapeutic target of the derivatives. For instance, if the derivatives are designed as kinase inhibitors, established kinase inhibitors with different core scaffolds would be appropriate comparators.
Table 1: Hypothetical Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Aqueous Solubility (µM) |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Alternative 1 | Data | Data | Data | Data |
| Alternative 2 | Data | Data | Data | Data |
Table 2: Hypothetical Comparison of in vitro ADME Properties
| Compound | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Plasma Protein Binding (%) |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Alternative 1 | Data | Data | Data | Data |
| Alternative 2 | Data | Data | Data | Data |
Table 3: Hypothetical Comparison of Biological Activity
| Compound | Target Binding Affinity (IC₅₀ or Kᵢ, nM) | Cell-based Potency (EC₅₀, nM) |
| Derivative 1 | Data | Data |
| Derivative 2 | Data | Data |
| Alternative 1 | Data | Data |
| Alternative 2 | Data | Data |
Visualizing Experimental Workflows and Relationships
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different parameters in drug discovery.
Caption: Experimental workflow for the evaluation of drug-like properties.
Caption: Key relationships in oral bioavailability.
Conclusion
While a direct comparative analysis of this compound derivatives is not currently feasible due to a lack of published data, the principles and experimental frameworks outlined in this guide provide a robust methodology for their future evaluation. The unique properties of the cyclobutane scaffold suggest that such derivatives could hold promise in the development of novel therapeutics. Further research into the synthesis and biological testing of these compounds is warranted to explore their potential in drug discovery. Researchers are encouraged to utilize the described protocols to generate the necessary data for a comprehensive assessment and comparison against existing therapeutic alternatives.
Safety Operating Guide
Navigating the Disposal of Benzyl 3-Oxocyclobutanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl 3-Oxocyclobutanecarboxylate, ensuring compliance and minimizing risk.
Core Disposal Procedures
The primary method for the disposal of this compound involves its treatment as a chemical waste product. It should not be disposed of through standard laboratory drains or as common refuse.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-impermeable gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Disposal Method:
-
Prohibited Disposal Routes:
-
Contaminated Packaging:
-
Containers that have held this compound should be triple-rinsed with an appropriate solvent.[1]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the packaging can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse.[1]
-
Quantitative Data
Currently, there is no publicly available quantitative data regarding specific concentration limits for disposal or detailed parameters for incineration of this compound. Adherence to the qualitative guidelines provided by the safety data sheet is crucial.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its contaminated packaging.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research and development activities.
References
Essential Safety and Logistical Information for Handling Benzyl 3-Oxocyclobutanecarboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for Benzyl 3-Oxocyclobutanecarboxylate (CAS No. 198995-91-4), including operational and disposal plans. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | - Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[2] - Body Protection: Wear appropriate protective clothing. In case of fire or significant spills, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In well-ventilated areas, respiratory protection may not be required. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Handle in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Prevent fire caused by electrostatic discharge steam.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
Store apart from sources of ignition.[1]
Accidental Release and Disposal Plan
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.
Accidental Release Measures:
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleaning Up:
Disposal:
-
Dispose of this chemical and its container to a licensed hazardous-waste disposal contractor.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be treated as the product itself.
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following general guidelines should be observed when working with this compound:
-
Weighing and Transfer: All weighing and transfer of the solid compound should be conducted in a chemical fume hood or a well-ventilated enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the process is conducted in a fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces to prevent secondary exposure.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
